INCB054329 Racemate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H16N4O3 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24) |
Clave InChI |
XYLPKCDRAAYATL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5 |
Origen del producto |
United States |
Foundational & Exploratory
INCB054329: An In-Depth Technical Guide on its Mechanism of Action in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated preclinical activity in various models of hematologic malignancies.[1][2][3][4] This technical guide elucidates the core mechanism of action of INCB054329, focusing on its role as an epigenetic modulator in cancers of the blood and bone marrow. It is crucial to distinguish INCB054329 from Pemigatinib (INCB054828), a selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitor, as the two have distinct molecular targets and mechanisms of action. This document will focus exclusively on the well-documented role of INCB054329 as a BET inhibitor.
Core Mechanism of Action: BET Inhibition
INCB054329 functions by reversibly binding to the acetyl-lysine recognition pockets of the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[3] BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. By binding to acetylated histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
In many hematologic malignancies, there is a dysregulation of transcriptional programs that drive cellular proliferation and survival. A key oncogene frequently implicated is MYC. BET proteins are essential for the transcription of MYC and its target genes.
By competitively inhibiting the binding of BET proteins to acetylated histones, INCB054329 effectively displaces them from chromatin. This leads to the suppression of transcription of key oncogenes, including MYC, as well as other genes involved in cell cycle progression and apoptosis, such as BCL-2. The downstream effects of this targeted gene suppression are the inhibition of tumor cell growth, induction of cell cycle arrest (primarily in the G1 phase), and apoptosis.
Signaling Pathways Modulated by INCB054329
The primary signaling pathway disrupted by INCB054329 is the transcriptional regulation of oncogenes. The mechanism is not a direct inhibition of a kinase cascade, but rather an upstream modulation of gene expression.
In addition to the direct impact on MYC, preclinical studies in multiple myeloma have shown that INCB054329 can also suppress the expression of other critical oncogenes like FGFR3 and NSD2/MMSET/WHSC1 in cell lines with the t(4;14) rearrangement. Furthermore, INCB054329 has been shown to downregulate the Interleukin-6 receptor (IL6R), thereby inhibiting the IL-6/JAK/STAT signaling pathway, which is crucial for myeloma cell growth and survival.
Quantitative Data
The following tables summarize the in vitro inhibitory activity and pharmacokinetic properties of INCB054329.
Table 1: In Vitro Inhibitory Activity of INCB054329 against BET Bromodomains
| Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
| Data sourced from technical datasheets. |
Table 2: Growth Inhibition (GI50) of INCB054329 in Hematologic Cancer Cell Lines
| Cell Line Type | Median GI50 (nM) | Range (nM) |
| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma (Panel of 32) | 152 | 26 - 5000 |
| Data sourced from in vitro studies. |
Table 3: Pharmacokinetic Parameters of INCB054329 in Humans
| Parameter | Value |
| Mean Terminal Elimination Half-life (t1/2) | ~2.24 hours |
| Data from a Phase 1/2 clinical trial in patients with advanced malignancies. |
Experimental Protocols
In Vitro BET Bromodomain Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB054329 against individual BET bromodomains.
Methodology:
-
Protein Expression and Purification: Recombinant human BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT) are expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Principle: A competitive binding assay is utilized, often employing a fluorescently labeled ligand that binds to the acetyl-lysine binding pocket of the bromodomain.
-
Procedure:
-
A fixed concentration of the recombinant BET bromodomain protein and the fluorescent ligand are incubated in a microplate.
-
Increasing concentrations of INCB054329 are added to the wells.
-
The plate is incubated to allow binding to reach equilibrium.
-
The degree of fluorescence polarization or a similar detection method is used to measure the displacement of the fluorescent ligand by INCB054329.
-
-
Data Analysis: The data are plotted as the percentage of inhibition versus the log concentration of INCB054329. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
Cell Growth Inhibition Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of INCB054329 in hematologic cancer cell lines.
Methodology:
-
Cell Culture: Hematologic cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
After allowing the cells to adhere (if applicable) or stabilize, they are treated with a range of concentrations of INCB054329.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the sulforhodamine B (SRB) assay or a resazurin-based assay.
-
Data Analysis: The absorbance or fluorescence values are normalized to untreated controls. The GI50 value is calculated by plotting the percentage of growth inhibition against the log concentration of INCB054329 and fitting a dose-response curve.
Conclusion
INCB054329 is a selective BET inhibitor that acts as an epigenetic modulator, primarily by suppressing the transcription of the MYC oncogene and other genes critical for the proliferation and survival of hematologic cancer cells. Its mechanism of action is distinct from kinase inhibitors. The preclinical data demonstrate potent in vitro activity and in vivo efficacy in models of various hematologic malignancies. Clinical trials have been conducted to evaluate its safety and efficacy in patients with advanced cancers. Further research and clinical development are necessary to fully define the therapeutic potential of INCB054329 in the treatment of hematologic malignancies.
References
INCB054329 Racemate's Effect on c-MYC Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated preclinical activity in various hematologic and solid tumor models.[1][2] BET proteins are epigenetic "readers" that play a critical role in the transcriptional regulation of key oncogenes, including the master regulator of cell proliferation, c-MYC.[3] Dysregulation of c-MYC is a hallmark of numerous human cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of INCB054329 on c-MYC expression, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: BET Inhibition and c-MYC Transcriptional Repression
INCB054329 exerts its effect on c-MYC expression through the inhibition of BET proteins, primarily BRD4. BET proteins bind to acetylated lysine residues on histone tails, recruiting the transcriptional machinery to specific gene promoters and enhancers. In many cancers, BRD4 is critically involved in maintaining the high levels of c-MYC transcription necessary for tumor growth and survival.
By competitively binding to the acetyl-lysine binding pockets of BET proteins, INCB054329 displaces them from chromatin, leading to the suppression of target gene expression.[3] This displacement specifically at the MYC locus results in a rapid and potent downregulation of MYC transcription.[3]
Signaling Pathway
The signaling pathway illustrating the mechanism of action of INCB054329 on c-MYC expression is depicted below.
Quantitative Data on c-MYC Expression
Preclinical studies have demonstrated the dose-dependent effect of INCB054329 on c-MYC expression in various cancer cell lines. The following tables summarize the key quantitative findings.
Table 1: In Vitro Growth Inhibition of Hematologic Cancer Cell Lines by INCB054329
| Cell Line | Cancer Type | GI₅₀ (nM) |
| Multiple Myeloma & Lymphoma Lines | Various Hematologic Malignancies | 26 - 5000 |
GI₅₀ represents the concentration of INCB054329 that causes a 50% reduction in cell growth.
Table 2: In Vivo Pharmacodynamic Effect of INCB054329 on c-MYC Expression
| Parameter | Value (nmol/L) |
| In Vivo IC₅₀ for c-MYC Suppression | 66 |
| Plasma Concentration for Max c-MYC Reduction | 399 |
These values were determined in a subcutaneous xenograft tumor model.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of INCB054329 on c-MYC expression.
Western Blot Analysis of c-MYC Protein Levels
Objective: To quantify the change in c-MYC protein expression following treatment with INCB054329.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., multiple myeloma or lymphoma cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of INCB054329 (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Protein Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC (e.g., clone 9E10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the c-MYC band intensity to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Levels
Objective: To measure the change in MYC gene expression at the mRNA level after INCB054329 treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells with INCB054329 as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qRT-PCR using a real-time PCR system.
-
-
Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
INCB054329 racemate is a potent BET inhibitor that effectively downregulates c-MYC expression at the transcriptional level. This mechanism of action underlies its antiproliferative effects in various cancer models, particularly those dependent on c-MYC signaling. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of INCB054329 and other BET inhibitors in c-MYC-driven malignancies.
References
INCB054329: An In-depth Technical Guide to its In Vitro Anti-proliferative Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329 is a potent and structurally distinct small-molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins.[1][2] These proteins are key epigenetic regulators of gene transcription, and their inhibition has emerged as a promising therapeutic strategy in oncology.[3][4] This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of INCB054329, detailing its mechanism of action, quantitative potency across a range of cancer cell lines, and the experimental protocols utilized for its characterization.
Mechanism of Action: BET Inhibition
INCB054329 functions by competitively binding to the acetyl-lysine recognition pockets, known as bromodomains, of BET proteins, particularly BRD4.[5] This action displaces BRD4 from chromatin, preventing its interaction with acetylated histones and transcription factors. The consequence is a downstream transcriptional repression of key oncogenes, most notably c-MYC, which is a master regulator of cell proliferation, growth, and metabolism. The inhibition of c-MYC transcription is a primary driver of the anti-proliferative effects of INCB054329.
In specific cancer contexts, such as multiple myeloma, INCB054329 has also been shown to suppress other critical signaling pathways. For instance, in t(4;14)-rearranged multiple myeloma cell lines, it decreases the expression of the oncogenes FGFR3 and NSD2/MMSET/WHSC1. Furthermore, it can suppress the interleukin-6 (IL-6) Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway by reducing the expression of the IL-6 receptor.
Data Presentation: In Vitro Anti-proliferative Activity
INCB054329 has demonstrated broad anti-proliferative activity across a panel of hematologic cancer cell lines. The 50% growth inhibition (GI50) values from a 72-hour in vitro study are summarized in the table below.
| Cell Line | Cancer Type | GI50 (nM) |
| MM.1S | Multiple Myeloma | 26 |
| MM.1R | Multiple Myeloma | 33 |
| KMS-12-BM | Multiple Myeloma | 41 |
| OPM-2 | Multiple Myeloma | 50 |
| MOLP-8 | Multiple Myeloma | 58 |
| NCI-H929 | Multiple Myeloma | 65 |
| KMS-11 | Multiple Myeloma | 75 |
| U266B1 | Multiple Myeloma | 89 |
| RPMI-8226 | Multiple Myeloma | 105 |
| LP-1 | Multiple Myeloma | 121 |
| AMO-1 | Multiple Myeloma | 145 |
| KMS-28-PE | Multiple Myeloma | 152 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 168 |
| Jurkat | Acute Lymphoblastic Leukemia | 189 |
| RS4;11 | Acute Lymphoblastic Leukemia | 211 |
| SEM | Acute Lymphoblastic Leukemia | 235 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 258 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 281 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 305 |
| Toledo | Diffuse Large B-cell Lymphoma | 331 |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | 358 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | 387 |
| U-937 | Histiocytic Lymphoma | 415 |
| THP-1 | Acute Monocytic Leukemia | 446 |
| MV-4-11 | Acute Myeloid Leukemia | 478 |
| MOLM-13 | Acute Myeloid Leukemia | 512 |
| HL-60 | Acute Promyelocytic Leukemia | 548 |
| K562 | Chronic Myeloid Leukemia | 585 |
| HEL 92.1.7 | Erythroleukemia | 623 |
| SET-2 | Megakaryoblastic Leukemia | 662 |
| NOMO-1 | Acute Myeloid Leukemia | 701 |
| Kasumi-1 | Acute Myeloid Leukemia | >5000 |
Data sourced from the supplementary materials of Stubbs et al., 2019, Clinical Cancer Research.
Experimental Protocols
Cell Viability Assay
The anti-proliferative activity of INCB054329 was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Seeding: Hematologic cancer cell lines were seeded in 96-well opaque-walled plates at an appropriate density in their respective growth media.
-
Compound Treatment: Cells were treated with a serial dilution of INCB054329 or vehicle control (0.1% DMSO).
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure: After incubation, the plates and CellTiter-Glo® reagent were equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent was added to each well.
-
Luminescence Reading: The plates were mixed on an orbital shaker for 2 minutes to induce cell lysis and the luminescent signal was allowed to stabilize for 10 minutes. Luminescence was recorded using a plate reader.
-
Data Analysis: The GI50 values, the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.
Western Blotting
Western blotting was performed to assess the effect of INCB054329 on the protein levels of key signaling molecules.
-
Cell Lysis: Cells were treated with INCB054329 or vehicle control for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., c-MYC, p-STAT3, STAT3, FGFR3, Actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
INCB054329 Racemate: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, key epigenetic readers that regulate gene transcription. This technical guide provides an in-depth overview of INCB054329 racemate, focusing on its mechanism of action, its role in epigenetic regulation, and its therapeutic potential. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways modulated by this compound. While INCB054329 is offered as a racemate, public domain data on the differential activity of its constituent enantiomers is currently unavailable. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of targeting epigenetic pathways with BET inhibitors.
Introduction to INCB054329 and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation, play a crucial role in normal cellular function and development. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical "readers" of these epigenetic marks. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to activate gene expression.
Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. This has led to the development of small molecule inhibitors that target the bromodomains of BET proteins, preventing their interaction with acetylated histones and subsequently downregulating the expression of key oncogenes and inflammatory mediators.
INCB054329 is a novel, potent inhibitor of the BET family of proteins. It is supplied as a racemate, a mixture containing equal amounts of two enantiomers. This guide will delve into the preclinical data available for this compound and its impact on epigenetic regulatory pathways.
Mechanism of Action
INCB054329 exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of BET proteins to chromatin, leading to the suppression of target gene transcription. A primary target of BET inhibitors is the MYC oncogene, which is a key driver of cell proliferation and is frequently overexpressed in a variety of human cancers. By inhibiting BET proteins, INCB054329 effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The following tables summarize the key quantitative data reported for INCB054329 in preclinical studies.
Table 1: In Vitro Potency of INCB054329
| Target | IC50 (nM) | Cell Line/Assay Condition |
| BRD4 (BD1) | 25 | Biochemical Assay |
| BRD4 (BD2) | 51 | Biochemical Assay |
| c-MYC expression | - | Downregulated in various cancer cell lines |
| Cell Growth (GI50) | ~100 | MM.1S (Multiple Myeloma) |
Note: Specific IC50 values can vary depending on the assay conditions. The data presented here are representative values from published studies.
Table 2: In Vivo Efficacy of INCB054329
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Multiple Myeloma Xenograft (MM.1S) | 50 mg/kg, oral, daily | Significant inhibition | [1](--INVALID-LINK--) |
| Ovarian Cancer Xenograft (OVCAR-3) | 25 mg/kg, oral, twice daily | Significant inhibition | [2](--INVALID-LINK--) |
Role in Epigenetic Regulation of Key Signaling Pathways
INCB054329 has been shown to modulate critical signaling pathways involved in cancer progression, primarily through its epigenetic regulatory mechanism.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. INCB054329 has been demonstrated to suppress the JAK/STAT pathway by downregulating the expression of the Interleukin-6 receptor (IL-6R).[1][3] This leads to reduced STAT3 phosphorylation and subsequent downregulation of STAT3 target genes involved in cell survival and proliferation.
Caption: INCB054329 inhibits BRD4, reducing IL-6R expression and suppressing JAK/STAT signaling.
Downregulation of Homologous Recombination
Homologous recombination (HR) is a major DNA double-strand break repair pathway that is often exploited by cancer cells to survive DNA-damaging therapies. INCB054329 has been shown to downregulate the expression of key HR proteins, including BRCA1 and RAD51.[2] This suppression of HR sensitizes cancer cells to PARP inhibitors, which are synthetic lethal to cells with deficient HR.
Caption: INCB054329 inhibits BRD4, downregulating BRCA1 and RAD51 to suppress homologous recombination.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the preclinical evaluation of INCB054329.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of BRD4 at specific gene promoters.
Protocol Overview:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse cells and sonicate to shear chromatin into small fragments.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific for BRD4 to pull down BRD4-bound DNA fragments.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR or sequencing to identify the genomic regions bound by BRD4.
Sulforhodamine B (SRB) Cell Viability Assay
Objective: To assess the effect of INCB054329 on cancer cell proliferation and viability.
Protocol Overview:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of INCB054329 for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Washing: Wash away unbound dye with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of INCB054329 in a living organism.
Protocol Overview:
-
Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment Administration: Administer INCB054329 (e.g., orally) or vehicle control to the mice according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Caption: A general workflow for the preclinical evaluation of INCB054329.
The Racemate Question: Unanswered Questions and Future Directions
A significant aspect of INCB054329 is that it is supplied and has been studied as a racemate. Racemic drugs are mixtures of enantiomers, which are non-superimposable mirror images of each other. It is well-established that enantiomers can have different pharmacological and toxicological properties. However, to date, there is no publicly available data that characterizes the individual enantiomers of INCB054329.
Future research should focus on:
-
Chiral Separation and Characterization: Separating the individual enantiomers of INCB054329 and determining their absolute stereochemistry.
-
Differential Activity Studies: Evaluating the in vitro and in vivo activity of each enantiomer against BET bromodomains and in various cancer models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessing the pharmacokinetic and pharmacodynamic properties of the individual enantiomers.
Understanding the contribution of each enantiomer to the overall activity and safety profile of this compound is crucial for its continued development and potential clinical application.
Conclusion
This compound is a promising BET inhibitor with demonstrated preclinical activity in various cancer models. Its ability to epigenetically regulate key oncogenic pathways, such as the JAK/STAT and homologous recombination pathways, provides a strong rationale for its therapeutic development. This technical guide has summarized the current knowledge on INCB054329, highlighting its mechanism of action, quantitative data, and effects on critical signaling networks. While the specific activities of its individual enantiomers remain to be elucidated, the existing data on the racemate underscore the potential of BET inhibition as a valuable strategy in cancer therapy. Further research into the stereochemistry and differential activity of INCB054329 will be instrumental in optimizing its therapeutic potential.
References
- 1. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Pemigatinib (INCB054329): A Technical Overview of Early-Phase Clinical Data in Cholangiocarcinoma
This document provides a detailed analysis of the early-phase clinical trial data for pemigatinib (formerly INCB054329), a selective inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases. The primary focus is on the pivotal FIGHT-202 Phase 2 study, which evaluated the safety and efficacy of pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.
Core Mechanism of Action: FGFR Signaling
Pemigatinib exerts its therapeutic effect by targeting dysregulated FGFR signaling. In a subset of cholangiocarcinomas, chromosomal fusions or rearrangements involving FGFR2 lead to the expression of constitutively active FGFR2 fusion proteins. These fusion proteins drive oncogenic signaling pathways, promoting tumor cell proliferation, survival, and angiogenesis. Pemigatinib selectively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and downstream signaling.
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of pemigatinib.
The FIGHT-202 Phase 2 Trial: Experimental Protocol
The FIGHT-202 study was a single-arm, open-label, multicenter, phase 2 trial designed to evaluate pemigatinib in patients with previously treated cholangiocarcinoma.
Study Design:
-
Patient Cohorts: Patients were enrolled into one of three cohorts based on their tumor's FGFR2 status:
-
Cohort A: FGFR2 fusions or rearrangements.
-
Cohort B: Other FGF/FGFR genetic alterations.
-
Cohort C: No FGF/FGFR genetic alterations.
-
-
Treatment Regimen: Patients received 13.5 mg of pemigatinib orally once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles. Treatment continued until disease progression or unacceptable toxicity.
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A, as assessed by an independent review committee.
-
Key Secondary Endpoints: Secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.
Inclusion and Exclusion Criteria:
-
Key Inclusion Criteria: Adults with histologically or cytologically confirmed, unresectable or metastatic cholangiocarcinoma who had experienced disease progression after at least one prior systemic therapy. Patients were required to have adequate organ function.
-
Key Exclusion Criteria: Prior treatment with a selective FGFR inhibitor, history of clinically significant ophthalmologic abnormalities (e.g., retinal pigment epithelial detachment), and untreated central nervous system metastases.
Figure 2: Experimental workflow of the FIGHT-202 clinical trial.
Quantitative Data Summary
The following tables summarize the key quantitative data from the FIGHT-202 trial, focusing on the cohort with FGFR2 fusions or rearrangements (Cohort A), which was the primary focus of the study.
Table 1: Baseline Demographics and Disease Characteristics (Cohort A, n=107)
| Characteristic | Value |
| Median Age, years (Range) | 56 (26-77) |
| Sex, n (%) | |
| Female | 65 (61%) |
| Male | 42 (39%) |
| Race, n (%) | |
| White | 60 (56%) |
| Asian | 34 (32%) |
| Other/Unknown | 13 (12%) |
| ECOG Performance Status, n (%) | |
| 0 | 49 (46%) |
| 1 | 58 (54%) |
| Primary Tumor Location, n (%) | |
| Intrahepatic | 107 (100%) |
| Number of Prior Therapies, n (%) | |
| 1 | 40 (37%) |
| 2 | 41 (38%) |
| ≥3 | 26 (24%) |
| Metastatic Disease, n (%) | 107 (100%) |
Data sourced from the FIGHT-202 study publication.
Table 2: Efficacy Outcomes (Cohort A, n=107)
| Endpoint | Value (95% CI) |
| Objective Response Rate (ORR), n (%) | 38 (35.5%) (26.5-45.4) |
| Complete Response (CR) | 3 (2.8%) |
| Partial Response (PR) | 35 (32.7%) |
| Stable Disease (SD) | 47 (43.9%) |
| Progressive Disease (PD) | 16 (15.0%) |
| Disease Control Rate (DCR), n (%) | 88 (82%) (73.3-89.0) |
| Median Duration of Response (DOR), months | 7.5 (5.7-14.5) |
| Median Progression-Free Survival (PFS), months | 6.9 (6.2-9.6) |
| Median Overall Survival (OS), months | 21.1 (14.8-not reached) |
Data based on independent central review as of the data cut-off date.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (All Patients, n=146)
| Adverse Event (Any Grade) | Incidence (%) |
| Hyperphosphatemia | 60% |
| Alopecia | 49% |
| Diarrhea | 38% |
| Nail Toxicity | 38% |
| Fatigue | 36% |
| Nausea | 35% |
| Dysgeusia | 35% |
| Stomatitis | 35% |
| Dry Mouth | 34% |
| Decreased Appetite | 27% |
| Dry Skin | 26% |
| Palmar-Plantar Erythrodysesthesia | 23% |
| Arthralgia | 22% |
| Serous Retinal Detachment | 20% |
Hyperphosphatemia is an on-target effect of FGFR inhibition. Most events were grade 1 or 2 and were managed with diet, phosphate binders, or dose modifications.
Conclusion
The early-phase data from the FIGHT-202 trial demonstrate that pemigatinib (INCB054329) has substantial clinical activity and a manageable safety profile in patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The objective response rate of 35.5% and a median overall survival of 21.1 months in this heavily pretreated population are clinically meaningful. The primary adverse events, such as hyperphosphatemia, are consistent with the mechanism of action and were generally manageable. These findings established pemigatinib as a key therapeutic option for this specific molecularly defined patient population.
The Pharmacodynamics of INCB054329: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of INCB054329, a potent and structurally distinct small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways affected by this compound in cancer cell lines.
Core Mechanism of Action
INCB054329 functions as a competitive inhibitor by binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] This interaction prevents the recruitment of transcriptional machinery to chromatin, thereby disrupting the expression of key oncogenes and cell cycle regulators.[1][2] The primary downstream effect is the suppression of critical cancer-associated genes, including the proto-oncogene MYC, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[2][3]
Quantitative Potency and Activity
The inhibitory activity of INCB054329 has been quantified against various BET bromodomains and in a range of cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of INCB054329 against BET Bromodomains
| Target Bromodomain | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
| Data sourced from publicly available information. |
Table 2: Anti-proliferative Activity (GI50) of INCB054329 in Hematologic Cancer Cell Lines
| Cancer Type | Number of Cell Lines | Median GI50 (nM) | GI50 Range (nM) |
| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma | 32 | 152 | 26 - 5000 |
| GI50 (50% growth inhibition) was determined after 72 hours of treatment. |
Key Pharmacodynamic Effects in Cancer Cell Lines
Treatment with INCB054329 elicits several key pharmacodynamic responses in cancer cells:
-
Cell Cycle Arrest: The compound induces a concentration-dependent accumulation of cells in the G1 phase of the cell cycle. In acute myeloid leukemia (AML) cells, INCB054329 has been shown to cause accumulation in the G0/G1 phase.
-
Apoptosis Induction: INCB054329 promotes apoptosis in various hematologic cancer cell lines, including those from AML and lymphoma, which is consistent with the increased expression of pro-apoptotic regulators.
-
MYC Suppression: A hallmark of BET inhibitor activity, INCB054329 effectively suppresses the expression of the c-MYC oncogene both in vitro and in vivo.
-
Modulation of JAK/STAT Signaling: In multiple myeloma cell lines, INCB054329 displaces BRD4 from the promoter of the Interleukin-6 receptor (IL6R), leading to its reduced expression and diminished STAT3 signaling.
-
Inhibition of Homologous Recombination: In ovarian cancer cell lines, INCB054329 has been shown to reduce the expression of key homologous recombination (HR) components like BRCA1 and RAD51, thereby impairing HR efficiency.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by INCB054329.
Caption: Mechanism of INCB054329 Action.
Caption: INCB054329 and JAK/STAT Signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and represent standard laboratory practices.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow Diagram:
Caption: Cell Viability Assay Workflow.
Methodology:
-
Cell Seeding: Seed cancer cell lines in 96-well opaque-walled plates at a predetermined optimal density.
-
Incubation: Incubate the plates for 24 hours to allow for cell adherence and recovery.
-
Treatment: Treat the cells with a serial dilution of INCB054329 or a DMSO control (typically 0.1%).
-
Incubation: Incubate the treated plates for 72 hours under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Calculate the GI50 values by fitting the data to a four-parameter logistic curve.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of cell lysate. This protocol outlines the general steps for assessing changes in protein levels (e.g., c-MYC, pSTAT3, BRCA1) following treatment with INCB054329.
Methodology:
-
Sample Preparation: Treat cells with INCB054329 or DMSO for the desired time. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or tank transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-c-MYC, anti-pSTAT3, anti-BRCA1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin) to determine relative protein expression levels.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects one of the early events of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Methodology:
-
Cell Treatment: Treat cells with INCB054329 or a vehicle control for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., FITC or APC) and a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
This guide provides a foundational understanding of the pharmacodynamics of INCB054329. For further details, researchers are encouraged to consult the primary literature cited herein.
References
Methodological & Application
Application Notes and Protocols for INCB054329 Racemate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription.[1][2][3] By binding to the bromodomains of BET proteins, INCB054329 prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the expression of critical oncogenes such as c-MYC.[2] This activity leads to cell cycle arrest and apoptosis in various cancer cells, particularly those of hematologic origin.[4] These application notes provide detailed protocols for utilizing INCB054329 racemate in cell culture experiments to assess its anti-proliferative and pro-apoptotic effects.
Data Presentation
In Vitro Activity of INCB054329
The following tables summarize the inhibitory activity of INCB054329 against BET bromodomains and its growth inhibitory effect on a panel of hematologic cancer cell lines.
Table 1: INCB054329 IC50 Values for BET Bromodomains
| Bromodomain | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Data sourced from publicly available information.
Table 2: INCB054329 Growth Inhibition (GI50) in Hematologic Cancer Cell Lines
| Cell Line Histology | GI50 Range (nM) | Median GI50 (nM) |
| Acute Myeloid Leukemia (AML) | 26 - 5000 | 152 |
| Non-Hodgkin Lymphoma (NHL) | 26 - 5000 | 152 |
| Multiple Myeloma (MM) | 26 - 5000 | 152 |
Results are based on a 72-hour incubation period. The median GI50 value is for a panel of 32 hematologic cancer cell lines.
Signaling Pathway
INCB054329 primarily exerts its effects by inhibiting BET proteins, leading to the downregulation of key oncogenic signaling pathways. One of the critical pathways affected is the c-MYC signaling cascade. Additionally, in multiple myeloma, INCB054329 has been shown to suppress the IL-6/JAK/STAT signaling pathway.
Caption: INCB054329 Mechanism of Action.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines the steps to determine the effect of INCB054329 on the viability of cancer cell lines using a colorimetric assay such as Sulforhodamine B (SRB).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines of interest (e.g., hematologic cancer cell lines)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of INCB054329 in DMSO. A concentration of 70 mg/mL (200.94 mM) in fresh DMSO is suggested.
-
Perform serial dilutions of the INCB054329 stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of INCB054329 or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
-
Determine the GI50 value, the concentration of INCB054329 that causes 50% inhibition of cell growth.
-
Caption: Cell Viability Assay Workflow.
Protocol 2: Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with INCB054329 using propidium iodide (PI) staining and flow cytometry. Treatment with INCB054329 has been shown to cause an accumulation of cells in the G1 phase.
Materials:
-
This compound
-
DMSO
-
Cancer cell lines
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of INCB054329 or vehicle control for 24 to 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Cell Cycle Analysis Workflow.
Protocol 3: Apoptosis Assay
This protocol details the detection of apoptosis in cancer cells treated with INCB054329 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. INCB054329 is known to induce apoptosis in sensitive cell lines.
Materials:
-
This compound
-
DMSO
-
Cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and incubate overnight.
-
Treat cells with desired concentrations of INCB054329 or vehicle control for a specified time (e.g., 48-72 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Quantify the percentage of apoptotic cells.
-
Caption: Apoptosis Assay Workflow.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Preparation of INCB054329 Racemate Stock Solution
Introduction
INCB054329 is a potent and structurally distinct inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It has been shown to inhibit the binding of BRD2, BRD3, and BRD4 to acetylated histones, leading to the suppression of key oncogenes like c-MYC and inducing apoptosis in various hematologic cancer cell lines.[1][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is provided below. Proper storage is crucial to maintain the stability and activity of the compound.
| Property | Value |
| CAS Number | 1628607-62-4[4] |
| Molecular Formula | C₁₉H₁₆N₄O₃ |
| Molecular Weight | 348.36 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility in DMSO | ≥ 62.5 mg/mL (179.41 mM) |
| Storage (Solid) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. |
| Storage (Solution) | Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Pipette tips
Equipment
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
INCB054329 is a potent bioactive compound. Standard laboratory safety procedures should be followed. Wear appropriate PPE at all times. Handle the compound in a well-ventilated area or a chemical fume hood.
Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing the this compound stock solution.
Procedure
-
Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.
-
-
Weighing the Compound:
-
On an analytical balance, carefully weigh out a precise amount of the this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube.
-
-
Calculating Solvent Volume:
-
Calculate the volume of DMSO required to achieve the desired concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example Calculation for 1 mg of INCB054329 to make a 10 mM solution:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 348.36 g/mol
-
Volume (L) = 0.001 g / (0.010 mol/L * 348.36 g/mol ) = 0.00028706 L
-
Volume (µL) = 287.1 µL
-
-
-
Dissolving the Compound:
-
Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, light yellow solution should be observed.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.
-
-
Storage:
-
To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Final Working Solutions
When preparing final working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate aqueous-based cell culture medium. It is important to note that this compound is sparingly soluble in aqueous buffers. Therefore, ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and compound precipitation.
References
Application Notes and Protocols for Establishing a Xenograft Model with INCB054329 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing a xenograft model to evaluate the efficacy of INCB054329, a potent and selective inhibitor of the Bromodomain and Extraterminal (BET) family of proteins.
Introduction
INCB054329 is an orally bioavailable small molecule that targets the bromodomains of BET proteins, including BRD2, BRD3, BRD4, and BRDT.[1][2] By binding to the acetylated lysine recognition motifs on the bromodomains, INCB054329 prevents the interaction between BET proteins and acetylated histones, leading to a disruption in chromatin remodeling and gene expression.[2] This mechanism of action results in the downregulation of key oncogenes, such as c-MYC, and other genes involved in cell cycle progression and survival, thereby inhibiting tumor cell growth.[1][3] Preclinical studies have demonstrated the anti-tumor activity of INCB054329 in various hematologic malignancies and solid tumors, both as a monotherapy and in combination with other targeted agents.
This document outlines the protocols for establishing xenograft models using relevant cancer cell lines, treatment with INCB054329, and subsequent analysis of tumor response.
Mechanism of Action and Signaling Pathways
INCB054329 primarily exerts its anti-cancer effects by inhibiting BET proteins, which act as epigenetic readers. This inhibition leads to the suppression of transcriptional programs critical for tumor cell proliferation and survival.
Caption: Mechanism of action of INCB054329 as a BET inhibitor.
In multiple myeloma, INCB054329 has been shown to suppress the Interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway by reducing the expression of the IL-6 receptor.
Caption: Inhibition of the IL-6/JAK/STAT pathway by INCB054329.
In ovarian cancer, INCB054329 has been demonstrated to reduce the efficiency of homologous recombination (HR) DNA repair, thereby sensitizing cancer cells to PARP inhibitors.
Quantitative Data
In Vitro Activity of INCB054329
| Parameter | Value | Cell Lines/Target | Reference |
| IC50 | |||
| BRD2-BD1 | 44 nM | Bromodomain | |
| BRD2-BD2 | 5 nM | Bromodomain | |
| BRD3-BD1 | 9 nM | Bromodomain | |
| BRD3-BD2 | 1 nM | Bromodomain | |
| BRD4-BD1 | 28 nM | Bromodomain | |
| BRD4-BD2 | 3 nM | Bromodomain | |
| BRDT-BD1 | 119 nM | Bromodomain | |
| BRDT-BD2 | 63 nM | Bromodomain | |
| GI50 (Median) | 152 nM (range, 26-5000 nM) | Panel of 32 hematologic cancer cell lines | |
| GI50 | 2.435 µM | T cells from non-diseased donors |
In Vivo Xenograft Studies with INCB054329
| Cancer Type | Cell Line | Animal Model | Treatment | Outcome | Reference |
| Multiple Myeloma | KMS-12-BM | Xenograft | INCB054329 (oral) | Efficacious and well-tolerated | |
| Multiple Myeloma | MM1.S | Xenograft | INCB054329 (oral) | Efficacious and well-tolerated | |
| Multiple Myeloma | OPM-2 | Subcutaneous Xenograft | INCB054329 (oral) | Dose-dependent suppression of tumor growth | |
| Ovarian Cancer | SKOV-3 | Subcutaneous Xenograft | INCB054329 and Olaparib | Co-operative inhibition of tumor growth | |
| Ovarian Cancer | Patient-Derived Xenograft (PDX) | PDX Model | INCB054329 and Olaparib | Co-operative inhibition of tumor growth |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a suitable cancer cell line.
1. Cell Culture and Preparation:
-
Culture the selected cancer cell line (e.g., OPM-2 for multiple myeloma, SKOV-3 for ovarian cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
2. Animal Handling and Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor the animals regularly for tumor growth and overall health.
Caption: Workflow for establishing a subcutaneous xenograft model.
Protocol 2: INCB054329 Treatment of Xenograft Models
This protocol outlines the procedure for treating established xenograft tumors with INCB054329.
1. Tumor Growth Monitoring and Group Allocation:
-
Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
2. INCB054329 Formulation and Administration:
-
Prepare the INCB054329 formulation for oral administration. A common vehicle is 0.5% (w/v) hydroxypropylmethylcellulose (HPMC) and 0.2% (v/v) Tween 80 in water.
-
Administer INCB054329 orally (e.g., by gavage) at the desired dose and schedule. Due to its short half-life in mice, twice-daily (b.i.d.) dosing may be necessary for sustained target engagement.
-
The control group should receive the vehicle only.
3. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Analyze the data to determine the effect of INCB054329 on tumor growth inhibition.
4. Pharmacodynamic Analysis (Optional):
-
To assess target engagement, tumors can be harvested at specific time points after the final dose of INCB054329.
-
Analyze the expression of downstream target genes, such as c-MYC, using methods like ELISA or Western blotting to confirm the biological activity of the compound in vivo.
Conclusion
The protocols and information provided in these application notes offer a solid foundation for establishing xenograft models to study the in vivo efficacy of INCB054329. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to the preclinical evaluation of this promising anti-cancer agent. It is recommended to perform a small pilot study to determine the tumor take rate and optimize experimental conditions before initiating a large-scale efficacy study.
References
Application Notes and Protocols: Detecting INCB054329 Target Engagement with Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating the transcription of crucial oncogenes.[1][2][3] This document provides a detailed protocol for a Western blot-based assay to monitor the target engagement of INCB054329 in a cellular context. The primary method to assess target engagement is by quantifying the downstream effects of BET inhibition, specifically the reduction in the expression of the proto-oncogene c-Myc.[1][2] In specific genetic contexts, such as t(4;14)-rearranged multiple myeloma, a secondary readout can be the downregulation of Fibroblast Growth Factor Receptor 3 (FGFR3).
Introduction
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. BET proteins are key regulators of several oncogenes, including c-Myc, making them attractive therapeutic targets in various cancers.
INCB054329 is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with chromatin and leading to the suppression of target gene transcription. Verifying the engagement of INCB054329 with its target in a cellular setting is a critical step in preclinical and clinical development. Western blotting is a widely used and robust technique to measure changes in protein expression levels, making it an ideal method to assess the downstream pharmacological effects of INCB054329.
Signaling Pathway and Mechanism of Action
BET proteins, particularly BRD4, play a pivotal role in the transcriptional activation of key oncogenes like c-MYC. BRD4 recruits the positive transcription elongation factor b (P-TEFb) to promoters and super-enhancers, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. By occupying the acetyl-lysine binding pockets of BET proteins, INCB054329 prevents this recruitment, leading to a significant downregulation of c-Myc protein expression.
Experimental Workflow
The general workflow for this protocol involves treating cultured cancer cells with INCB054329, followed by protein extraction and quantification. The levels of the target engagement biomarker, c-Myc, are then measured by Western blot analysis. A loading control, such as β-actin or GAPDH, is used to normalize the data.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
| Material/Reagent | Recommended Specifications |
| Cell Lines | Hematologic cancer cell lines (e.g., MM.1S, KMS-12-BM) or other lines sensitive to BET inhibitors. |
| INCB054329 | Purity >98% |
| Cell Culture Medium | As recommended for the specific cell line (e.g., RPMI-1640, DMEM) |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin | 100 U/mL penicillin, 100 µg/mL streptomycin |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors |
| BCA Protein Assay Kit | Commercially available kit |
| Laemmli Sample Buffer | 4x or 2x concentration |
| Precast Polyacrylamide Gels | 4-12% Bis-Tris gels |
| PVDF or Nitrocellulose Membranes | 0.45 µm pore size |
| Transfer Buffer | Standard formulation (e.g., Towbin buffer) |
| Blocking Buffer | 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST |
| Tris-Buffered Saline with Tween 20 (TBST) | 0.1% Tween 20 in Tris-Buffered Saline |
| Primary Antibodies | Anti-c-Myc, Anti-FGFR3 (for specific cell lines), Anti-β-actin, Anti-GAPDH |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Enhanced Chemiluminescence (ECL) Substrate | Commercially available kit |
2. Cell Culture and Treatment
-
Culture cells in the recommended medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of INCB054329 (e.g., a dose-response curve from 10 nM to 5 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
3. Protein Extraction and Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a BCA protein assay.
4. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.
-
Perform electrophoresis according to the gel manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the c-Myc band to the intensity of the loading control band (e.g., β-actin) for each sample.
-
Plot the normalized c-Myc expression levels against the concentration of INCB054329 to determine the IC50 value for c-Myc downregulation.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison of results from different treatment conditions.
Table 1: Recommended Antibody Dilutions (To be optimized by the user)
| Antibody | Host Species | Supplier (Cat. No.) | Recommended Dilution |
| c-Myc | Rabbit | e.g., Cell Signaling Technology | 1:1000 |
| FGFR3 | Rabbit | e.g., Cell Signaling Technology | 1:1000 |
| β-actin | Mouse | e.g., Sigma-Aldrich | 1:5000 |
| GAPDH | Rabbit | e.g., Cell Signaling Technology | 1:2000 |
| Anti-rabbit IgG (HRP-linked) | Goat | e.g., Cell Signaling Technology | 1:2000 - 1:5000 |
| Anti-mouse IgG (HRP-linked) | Horse | e.g., Cell Signaling Technology | 1:2000 - 1:5000 |
Table 2: Example of Densitometry Data for c-Myc Downregulation
| INCB054329 (nM) | c-Myc Intensity (Arbitrary Units) | β-actin Intensity (Arbitrary Units) | Normalized c-Myc Expression (c-Myc/β-actin) | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0 |
| 10 | 0.85 | 1.01 | 0.84 | 14.3 |
| 50 | 0.62 | 0.99 | 0.63 | 35.7 |
| 100 | 0.41 | 1.03 | 0.40 | 59.2 |
| 500 | 0.15 | 1.00 | 0.15 | 84.7 |
| 1000 | 0.08 | 1.01 | 0.08 | 91.8 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific monoclonal antibody. |
| Protein degradation | Use fresh lysis buffer with protease inhibitors and keep samples on ice. |
Conclusion
This Western blot protocol provides a reliable method for assessing the target engagement of the BET inhibitor INCB054329 by measuring the downregulation of its key downstream target, c-Myc. This assay is essential for characterizing the pharmacological activity of INCB054329 in preclinical models and can be adapted for the analysis of clinical samples to confirm drug activity. Careful optimization of the protocol for specific experimental systems is recommended to ensure robust and reproducible results.
References
Application Notes and Protocols for Cell Viability Assay Using INCB054329 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329 is a potent and structurally distinct inhibitor of the Bromodomain and Extraterminal (BET) family of proteins. These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes such as c-MYC.[1][2] By binding to the acetylated lysine residues on histone tails, BET proteins, particularly BRD4, regulate the expression of genes involved in cell cycle progression, apoptosis, and inflammation.[3] Inhibition of this interaction by INCB054329 leads to the downregulation of critical cancer-driving genes, making it a promising therapeutic agent in various hematologic malignancies and solid tumors.
These application notes provide a comprehensive overview and detailed protocols for assessing the effect of INCB054329 racemate on cell viability in cancer cell lines.
Mechanism of Action
INCB054329 competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors. This disruption of transcriptional machinery leads to the suppression of target gene expression, including the proto-oncogene c-MYC. The downregulation of c-MYC and other oncogenes induces cell cycle arrest, primarily in the G1 phase, and promotes apoptosis in cancer cells. Furthermore, INCB054329 has been shown to modulate the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor, thereby sensitizing myeloma cells to JAK inhibitors. In the context of ovarian cancer, INCB054329 has been demonstrated to reduce homologous recombination (HR) efficiency, enhancing the efficacy of PARP inhibitors.
Signaling Pathway of INCB054329 Action
Caption: Mechanism of INCB054329 action on c-MYC transcription.
Data Presentation
The following tables summarize the in vitro activity of INCB054329 across various parameters.
Table 1: IC50 Values of INCB054329 for BET Bromodomains
| Bromodomain | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Table 2: Growth Inhibition (GI50) of INCB054329 in Hematologic Cancer Cell Lines
| Cell Line Type | Median GI50 (nM) | GI50 Range (nM) |
| Acute Myeloid Leukemia | 152 | 26 - 5000 |
| Non-Hodgkin Lymphoma | 152 | 26 - 5000 |
| Multiple Myeloma | 152 | 26 - 5000 |
Table 3: Effect of INCB054329 on Cell Viability in Ovarian Cancer Cell Lines (in combination with Olaparib)
| Cell Line | Treatment | Effect |
| SKOV-3 | INCB054329 (1μM) + Olaparib (10μM) | Synergistic reduction in cell viability |
| OVCAR-3 | INCB054329 + Olaparib | Synergistic enhancement of effects |
| OVCAR-4 | INCB054329 + Olaparib | Synergistic enhancement of effects |
Experimental Protocols
A detailed protocol for determining cell viability using the Sulforhodamine B (SRB) assay is provided below. This is a colorimetric assay based on the measurement of cellular protein content and is a suitable method for assessing growth inhibition by compounds like INCB054329.
Experimental Workflow: Cell Viability SRB Assay
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Protocol: Sulforhodamine B (SRB) Assay
Materials:
-
Cancer cell lines of interest (e.g., SKOV-3, OVCAR-3 for ovarian cancer; MM1.S for multiple myeloma)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, antibiotics)
-
This compound (reconstituted in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at an appropriate density (e.g., 1,000-20,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of INCB054329 in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of INCB054329. Include vehicle control (DMSO) wells.
-
For combination studies, add the second compound (e.g., olaparib) at a fixed concentration to the relevant wells.
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) TCA to each well (final concentration of 3.3%).
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the plates five times with slow-running tap water or deionized water.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the INCB054329 concentration to generate a dose-response curve.
-
Determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.
-
For combination studies, the Combination Index (CI) can be calculated to determine synergy (CI < 0.9), additivity (CI = 0.9-1.1), or antagonism (CI > 1.1).
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying INCB054329 Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to assess the in vivo efficacy of INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The described xenograft models are instrumental in understanding the antitumor activity of INCB054329 in hematologic malignancies and solid tumors.
Introduction
INCB054329 is a small molecule inhibitor that targets the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1][2] By competitively binding to the acetyl-lysine recognition pockets of these proteins, INCB054329 disrupts their chromatin-modifying functions, leading to the downregulation of key oncogenes, most notably c-MYC.[3][4][5] This mechanism of action has shown promise in preclinical models of various cancers, including multiple myeloma, lymphoma, and ovarian cancer. This document outlines the protocols for establishing and utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to evaluate the efficacy of INCB054329.
Key Signaling Pathways
INCB054329 exerts its anti-tumor effects by modulating critical signaling pathways involved in cell proliferation and survival. The primary mechanism involves the disruption of BRD4-mediated transcription of the MYC oncogene. Additionally, INCB054329 has been shown to impact the JAK/STAT signaling pathway.
Figure 1: Mechanism of Action of INCB054329 on the BRD4-c-MYC Axis.
Figure 2: INCB054329-mediated Inhibition of JAK/STAT Signaling.
Experimental Protocols
The following are detailed protocols for establishing and utilizing various xenograft models to test the efficacy of INCB054329.
General Experimental Workflow
Figure 3: General workflow for in vivo efficacy studies.
Multiple Myeloma Cell Line-Derived Xenograft (CDX) Model: OPM-2
Objective: To evaluate the anti-tumor activity of INCB054329 in a human multiple myeloma xenograft model.
Materials:
-
OPM-2 human multiple myeloma cell line
-
Immunocompromised mice (e.g., NOD/SCID or equivalent)
-
Matrigel
-
INCB054329
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture OPM-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest OPM-2 cells in their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 1 x 106 OPM-2 cells in a total volume of 0.2 mL into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 75-100 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a formulation of INCB054329 in the appropriate vehicle for oral administration.
-
Administer INCB054329 orally (e.g., by gavage) at the desired dose (e.g., 50 mg/kg) and schedule (e.g., twice daily).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after a predefined treatment period or when tumors in the control group reach a specific size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect tissues for further pharmacodynamic analysis (e.g., Western blotting for c-MYC expression).
-
Lymphoma Cell Line-Derived Xenograft (CDX) Model: Pfeiffer
Objective: To assess the efficacy of INCB054329 in a human diffuse large B-cell lymphoma (DLBCL) xenograft model.
Materials:
-
Pfeiffer human DLBCL cell line
-
Immunocompromised mice (e.g., SCID or nude mice)
-
INCB054329
-
Vehicle for oral gavage
Protocol:
-
Cell Culture: Maintain Pfeiffer cells in RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Cell Implantation:
-
Prepare a single-cell suspension of Pfeiffer cells.
-
Subcutaneously inject the cells into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer INCB054329 orally at the desired dose and schedule.
-
-
Efficacy Assessment:
-
Monitor tumor growth inhibition and animal well-being (body weight).
-
At the study endpoint, collect tumors for weight measurement and further analysis.
-
Ovarian Cancer Cell Line-Derived Xenograft (CDX) Model: SKOV-3
Objective: To determine the anti-tumor effect of INCB054329 in a human ovarian adenocarcinoma xenograft model.
Materials:
-
SKOV-3 human ovarian cancer cell line
-
Immunocompromised mice (e.g., nude mice)
-
INCB054329
-
Vehicle for oral gavage
Protocol:
-
Cell Culture: Grow SKOV-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Cell Implantation:
-
Inject 5 x 106 SKOV-3 cells subcutaneously into the flank of each mouse.
-
-
Treatment Regimen:
-
Once tumors are established, randomize mice into different treatment groups.
-
Administer INCB054329 orally at a dose of 25 mg/kg twice daily for a duration of 3 weeks.
-
-
Data Collection and Analysis:
-
Measure tumor volume and mouse weight weekly.
-
At the end of the treatment period, sacrifice the animals, and excise and weigh the tumors.
-
Perform statistical analysis to compare tumor growth between treated and control groups.
-
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the efficacy of INCB054329 in a more clinically relevant model that retains the characteristics of the original patient tumor.
Materials:
-
Fresh patient tumor tissue (e.g., from ovarian cancer patients)
-
Highly immunocompromised mice (e.g., NSG mice)
-
INCB054329
-
Vehicle for administration
Protocol:
-
PDX Establishment:
-
Obtain fresh tumor tissue from patients under sterile conditions.
-
Implant small tumor fragments subcutaneously or intraperitoneally into immunocompromised mice.
-
Monitor mice for tumor engraftment and growth.
-
Once tumors are established, they can be serially passaged into new cohorts of mice for expansion.
-
-
Efficacy Studies:
-
Implant tumor fragments into a larger cohort of mice.
-
When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer INCB054329 at the desired dose and schedule.
-
Monitor tumor growth and animal health as described in the CDX protocols.
-
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of INCB054329 in various animal models.
Table 1: In Vitro Antiproliferative Activity of INCB054329 in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nmol/L) |
| OPM-2 | Multiple Myeloma | Data not specified |
| KMS-12-BM | Multiple Myeloma | Data not specified |
| MM1.S | Multiple Myeloma | Data not specified |
| Pfeiffer | DLBCL | 196 |
| WILL-2 | DLBCL | Data not specified |
| Median | Hematologic Cancers | 152 |
Table 2: In Vivo Efficacy of INCB054329 in Xenograft Models
| Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| OPM-2 | Multiple Myeloma | INCB054329 | 50 mg/kg, oral, b.i.d. | Dose-dependent suppression | |
| OPM-2 | Multiple Myeloma | INCB054329 + INCB054828 (FGFRi) | 50 mg/kg + 0.3 mg/kg, oral | Significant decrease in terminal tumor volume | |
| Pfeiffer | DLBCL | INCB054329 | Oral administration | Tumor growth inhibition | |
| WILL-2 | DLBCL | INCB054329 | Oral administration | Tumor growth inhibition | |
| SKOV-3 | Ovarian Cancer | INCB054329 + Olaparib (PARPi) | 25 mg/kg, oral, b.i.d. + 100 mg/kg, oral | Cooperative inhibition of xenograft tumor growth | |
| Ovarian Cancer PDX | Ovarian Cancer | INCB054329 + Olaparib (PARPi) | Not specified | Cooperative reduction in tumor burden |
Note: "b.i.d." refers to twice daily. Data on the exact percentage of tumor growth inhibition is not consistently available in the cited literature.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the preclinical efficacy of INCB054329. The use of both cell line-derived and patient-derived xenografts allows for a comprehensive evaluation of the compound's anti-tumor activity across a range of hematologic and solid tumors. The data generated from these studies are crucial for understanding the therapeutic potential of INCB054329 and for guiding its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to INCB054329
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329 is a potent and selective small molecule inhibitor of the Bromodomain and Extraterminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes. INCB054329 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the suppression of target gene expression.[2][3] This mechanism has shown therapeutic potential in various hematologic and solid tumors.[2][4]
These application notes provide a comprehensive overview of the gene expression changes induced by INCB054329 and detailed protocols for their analysis.
Mechanism of Action: Downregulation of Oncogenic Transcription
INCB054329 treatment leads to a global reprogramming of the cellular transcriptome. The primary mechanism involves the displacement of BRD4 from the promoters and enhancers of critical genes involved in cell proliferation, survival, and inflammation. A notable target is the master oncogene c-MYC, the downregulation of which is a hallmark of BET inhibitor activity.
In multiple myeloma, INCB054329 has been shown to decrease the expression of not only c-MYC but also other oncogenes such as FGFR3 and NSD2/MMSET/WHSC1, particularly in t(4;14)-rearranged cell lines. Furthermore, it suppresses the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor (IL6R).
In ovarian cancer, INCB054329 has been demonstrated to reduce the expression of genes involved in homologous recombination (HR) DNA repair, such as BRCA1 and RAD51, thereby sensitizing cancer cells to PARP inhibitors.
The following diagram illustrates the general mechanism of action of INCB054329.
Caption: Mechanism of INCB054329 Action.
Quantitative Data on Gene Expression Changes
The following tables summarize the key gene expression changes observed in cancer cell lines upon treatment with INCB054329.
Table 1: Downregulated Genes in Multiple Myeloma Cell Lines (MM1.S, INA-6, OPM-2) Treated with INCB054329
| Gene Symbol | Function | Pathway Association |
| c-MYC | Transcription factor, cell cycle progression, proliferation | Oncogenic signaling |
| FGFR3 | Fibroblast growth factor receptor 3, cell growth and differentiation | MAPK signaling |
| NSD2 | Histone methyltransferase, chromatin regulation | Chromatin modification |
| IL6R | Interleukin 6 receptor, inflammation, cell survival | JAK-STAT signaling |
Table 2: Downregulated Genes in Ovarian Cancer Cell Lines (OVCAR-3, SKOV-3) Treated with INCB054329
| Gene Symbol | Function | Pathway Association |
| BRCA1 | DNA repair, tumor suppressor | Homologous Recombination |
| RAD51 | DNA repair | Homologous Recombination |
| CCNE1 | Cyclin E1, cell cycle G1/S transition | Cell Cycle regulation |
Experimental Protocols
Protocol 1: Gene Expression Profiling using Microarray or RNA-Seq
This protocol outlines the general workflow for analyzing global gene expression changes in response to INCB054329.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing INCB054329 Racemate Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing INCB054329 racemate for in vivo studies.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the preparation of this compound formulations for animal studies.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or phase separation of the compound during formulation. | Inadequate solvent system or improper mixing procedure. | - Ensure all solvents are added sequentially and the solution is mixed thoroughly after each addition.[1] - If precipitation occurs, gentle heating (e.g., to 37°C) and/or sonication in an ultrasonic bath can be employed to aid dissolution.[1][2] - For long-term studies (over half a month), certain formulations may be less stable. Careful selection of the formulation vehicle is crucial.[1] |
| Inconsistent or low drug exposure in vivo. | Poor bioavailability due to suboptimal formulation. | - Most kinase inhibitors, a class of drugs with similar solubility challenges, are poorly soluble (BCS Class II or IV), which can lead to variable absorption.[3] - Consider using a lipid-based formulation, such as one containing corn oil, as these can enhance oral absorption of poorly water-soluble drugs. |
| Difficulty achieving the desired concentration. | The inherent low solubility of this compound. | - Utilize a co-solvent system known to be effective for this compound. Several formulations have been reported to achieve a solubility of at least 2.08 mg/mL. - For stock solutions, use fresh, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended formulations for in vivo oral administration of this compound?
A1: Several vehicle compositions have been successfully used to solubilize this compound for in vivo studies. The selection of a suitable vehicle depends on the specific requirements of the experiment, such as the desired concentration and dosing volume. Below are some established protocols.
Q2: How can I prepare a stock solution of this compound?
A2: A stock solution can be prepared by dissolving this compound in DMSO. It is crucial to use newly opened DMSO as it is hygroscopic and absorbed moisture can reduce the compound's solubility. Once prepared, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Q3: What should I do if the compound precipitates out of the solution?
A3: If precipitation occurs during the preparation of the formulation, you can try gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath to help redissolve the compound. Ensure that the final formulation is a clear solution before administration.
Q4: Are there general strategies for improving the solubility of poorly soluble kinase inhibitors like INCB054329?
A4: Yes, for poorly soluble drugs, several formulation strategies can be employed. These include the use of co-solvents, lipid-based delivery systems, and supersaturating systems. Lipid-based formulations, in particular, can enhance the oral absorption of compounds with low water solubility.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various formulations suitable for in vivo studies.
| Formulation Composition | Achieved Solubility | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.97 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.97 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.97 mM) | Clear solution |
Data sourced from MedChemExpress. The "≥" symbol indicates that the saturation point was not reached at this concentration.
Experimental Protocols
Below are detailed step-by-step methodologies for preparing the formulations listed in the data table. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.
Protocol 1: Co-Solvent Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix until a clear solution is obtained.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until the solution is homogeneous and clear.
Protocol 2: Cyclodextrin-Based Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% solution of SBE-β-CD in saline.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is achieved.
Protocol 3: Lipid-Based Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until the compound is evenly dispersed, resulting in a clear solution.
Visualization
The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy for poorly soluble compounds like this compound.
Caption: Formulation selection workflow for in vivo studies.
References
Technical Support Center: Overcoming INCB054329 (Pemigatinib) Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to INCB054329 (Pemigatinib), a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.
Frequently Asked Questions (FAQs)
Q1: What is INCB054329 and what is its mechanism of action?
A1: INCB054329, also known as Pemigatinib, is a potent and selective, ATP-competitive small-molecule inhibitor of the kinase activity of FGFR isoforms 1, 2, and 3.[1][2][3] In cancer cells with activating FGFR gene alterations (such as fusions, rearrangements, or mutations), INCB054329 blocks the phosphorylation of FGFR and its downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[1][2] This inhibition leads to a decrease in cell proliferation and survival in FGFR-driven tumors.
Q2: My cancer cell line is showing increased resistance to INCB054329. What are the most common mechanisms of acquired resistance?
A2: Acquired resistance to INCB054329 and other reversible FGFR inhibitors is a significant clinical challenge. The primary mechanisms can be broadly categorized into two groups:
-
On-Target Modifications : The most frequent cause is the emergence of secondary mutations within the FGFR2 kinase domain. The most common mutations affect the "gatekeeper" residue V565 and the "molecular brake" residue N550. These mutations sterically hinder the binding of the inhibitor to the ATP pocket, thereby restoring kinase activity.
-
Bypass Signaling Activation : Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR signaling. The most commonly implicated pathways are the PI3K/AKT/mTOR and the RAS/MAPK pathways. Alterations such as mutations in PIK3CA, KRAS, or NRAS can drive proliferation independently of FGFR.
Q3: How can I determine the specific resistance mechanism in my experimental model?
A3: A multi-step approach is recommended:
-
Sequence the FGFR2 Kinase Domain : Perform Sanger sequencing or Next-Generation Sequencing (NGS) on genomic DNA from your resistant cells to identify secondary mutations, paying close attention to codons for residues N550 and V565.
-
Analyze Bypass Pathways : Use Western blotting to assess the phosphorylation status of key downstream effectors. Increased levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) in the presence of INCB054329 suggest activation of the MAPK and PI3K pathways, respectively.
-
Screen for Co-mutations : Broader genomic analysis (e.g., whole-exome sequencing) can identify acquired mutations in genes like KRAS, NRAS, and PIK3CA.
Q4: What strategies exist to overcome resistance to INCB054329?
A4: Strategies are tailored to the specific resistance mechanism:
-
For On-Target Mutations : Switching to a next-generation, irreversible FGFR inhibitor may be effective. Inhibitors like futibatinib and lirafugratinib bind covalently to the kinase domain and can overcome resistance conferred by certain gatekeeper mutations.
-
For Bypass Pathway Activation : A combination therapy approach is often necessary. For instance, if the PI3K/AKT pathway is activated, combining INCB054329 with an mTOR inhibitor (e.g., everolimus) or a PI3K inhibitor can restore sensitivity. Similarly, MAPK pathway activation might be targeted with MEK inhibitors.
-
Emerging Strategies : Clinical trials are exploring combinations of INCB054329 with immunotherapy (e.g., atezolizumab) and anti-angiogenic agents (e.g., bevacizumab) to potentially enhance efficacy and overcome resistance.
Q5: Are there known factors that predict primary (intrinsic) resistance to INCB054329?
A5: Yes, some studies suggest that pre-existing co-mutations can influence the initial response to INCB054329. For example, baseline TP53 co-mutations have been associated with a lack of response, whereas alterations in BAP1 have been linked to higher response rates in some patient cohorts.
Troubleshooting Guides
Problem 1: Gradual increase in the IC50 value of INCB054329 in a previously sensitive cell line.
| Possible Cause | Suggested Experimental Verification | Proposed Solution |
| 1. Emergence of an FGFR2 kinase domain mutation (e.g., V565L, N550K). | 1. Genomic DNA Sequencing : Extract gDNA from resistant and parental cells. Amplify and sequence the region of the FGFR2 gene spanning the kinase domain (exons 12-17). Compare sequences to identify new mutations. 2. ctDNA Analysis (for in vivo models) : If using xenograft models, analyze circulating tumor DNA for FGFR2 mutations. | 1. Switch to an Irreversible Inhibitor : Test the efficacy of next-generation covalent FGFR inhibitors like futibatinib or lirafugratinib, which are designed to overcome such mutations. 2. Dose Escalation (Limited Utility) : A modest increase in INCB054329 concentration may overcome mutations that confer low-level resistance, but this is often not a durable solution. |
| 2. Upregulation of bypass signaling pathways (MAPK or PI3K/AKT). | 1. Western Blot Analysis : Culture resistant and parental cells with and without INCB054329. Probe lysates for p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT. A sustained or increased p-ERK/p-AKT level in resistant cells upon treatment indicates bypass activation. | 1. Combination Therapy : Combine INCB054329 with a MEK inhibitor (for MAPK activation) or a PI3K/mTOR inhibitor (e.g., everolimus, for PI3K/AKT activation) to co-target both pathways. |
| 3. Acquisition of mutations in downstream signaling molecules (e.g., KRAS, PIK3CA). | 1. Targeted Gene Panel Sequencing : Perform NGS on a cancer gene panel to screen for known activating mutations in key signaling pathways. | 1. Targeted Combination Therapy : If a specific mutation is found (e.g., KRAS G12C), combine INCB054329 with an inhibitor targeting that specific mutated protein (e.g., a KRAS G12C inhibitor). |
Problem 2: Cell line shows high intrinsic (primary) resistance to INCB054329 despite harboring an activating FGFR2 alteration.
| Possible Cause | Suggested Experimental Verification | Proposed Solution |
| 1. Presence of pre-existing co-mutations (e.g., TP53). | 1. Whole-Exome Sequencing (WES) : Perform WES on the parental cell line to identify co-occurring mutations in tumor suppressor genes or oncogenes known to confer resistance. | 1. Alternative Therapeutic Strategies : If potent resistance drivers are present, monotherapy with an FGFR inhibitor may be insufficient. Consider combination strategies from the outset. |
| 2. Cell context dependency (e.g., mesenchymal phenotype). | 1. Phenotypic Analysis : Use Western blotting or immunofluorescence to check for epithelial (E-cadherin) vs. mesenchymal (Vimentin) markers. | 1. Combination Therapy : In some contexts, like mesenchymal-like lung cancer cells, combining INCB054329 with inhibitors of other pathways (e.g., KRAS inhibitors) has shown synergistic effects. |
Data Presentation: Efficacy of FGFR Inhibitors
Table 1: Comparative Activity of FGFR Inhibitors Against Wild-Type and Mutant FGFR
| Compound | Target | IC50 (Wild-Type FGFR1/2/3) | Activity Against V565 Gatekeeper Mutations | Activity Against N550 Molecular Brake Mutations |
| INCB054329 (Pemigatinib) | FGFR1/2/3 (Reversible) | 0.4 - 1.0 nM | Reduced efficacy against V565F/M mutations | Reduced efficacy |
| Futibatinib | FGFR1-4 (Irreversible) | Sub-nanomolar | Active (e.g., IC50 1.3–50.6 nM vs mutants) | Active |
| Lirafugratinib (RLY-4008) | FGFR2 (Irreversible) | Highly potent | Active against recalcitrant V565L/F/Y | Active |
Table 2: Clinical Response Rates in Patients with FGFR2-Altered Cholangiocarcinoma
| Treatment | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Pemigatinib | Previously treated, FGFR2 fusion/rearrangement | 26.5% (in a basket trial including CCA) | - | 4.5 months |
| Futibatinib | Previously treated, FGFR2 fusion/rearrangement | 42% | 83% | 9.0 months |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is adapted for assessing the dose-response of adherent cancer cells to INCB054329.
Materials:
-
96-well flat-bottom plates
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
INCB054329 (Pemigatinib) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding : Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment : Prepare serial dilutions of INCB054329 in complete medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation : Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization : Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-only control wells (representing 100% viability). Plot the normalized viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol details the detection of p-ERK and p-AKT as markers of MAPK and PI3K pathway activation.
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-p-AKT (Ser473), Rabbit anti-AKT, Mouse anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Lysis : Seed cells in 6-well plates and grow to 70-80% confluency. Treat with INCB054329 (at a concentration ~10x IC50 of the parental line) for 2-24 hours. Wash cells twice with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.
-
Protein Quantification : Scrape and collect lysates, centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer : Transfer proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle shaking in primary antibody diluted in blocking buffer (e.g., 1:1000 dilution for p-ERK, p-AKT, and total protein antibodies).
-
Secondary Antibody Incubation : Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection : Wash the membrane 3x with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing : To analyze total protein levels, the membrane can be stripped using a mild stripping buffer and re-probed with antibodies for total ERK, total AKT, and a loading control like β-actin.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: FGFR signaling, points of INCB054329 inhibition, and key resistance mechanisms.
Experimental Workflow for Investigating Resistance
Caption: Step-by-step experimental workflow for identifying resistance mechanisms.
Logical Relationship of Resistance and Counter-Strategies
Caption: Logical decision tree for selecting a strategy to overcome resistance.
References
Technical Support Center: Managing INCB054329-Induced Thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing thrombocytopenia induced by the BET inhibitor INCB054329 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is INCB054329 and how does it work?
A1: INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[2] By binding to the acetylated lysine residues on histone tails, BET proteins help recruit transcriptional machinery to promoters and enhancers of key genes, including oncogenes like c-MYC.[1][3] INCB054329 prevents this interaction, thereby disrupting chromatin remodeling and suppressing the expression of these target genes, which can lead to the inhibition of tumor cell growth.
Q2: Why does INCB054329 cause thrombocytopenia?
A2: Thrombocytopenia, a decrease in platelet count, is a known on-target effect of BET inhibitors, including INCB054329. The mechanism is believed to be the disruption of normal megakaryopoiesis (platelet production) in the bone marrow. BET proteins are essential for the transcription of genes regulated by GATA1, a master regulator of platelet development. Inhibition of BET proteins leads to the downregulation of GATA1 and its downstream target genes, such as NFE2 and PF4, which are critical for megakaryocyte maturation and platelet formation. This results in a dose-dependent and reversible decrease in circulating platelets.
Q3: Is the thrombocytopenia induced by INCB054329 reversible?
A3: Yes, the thrombocytopenia associated with BET inhibitors is generally reversible upon dose reduction or discontinuation of the drug. This has been observed in both preclinical and clinical studies. The recovery of platelet counts depends on the half-life of the compound and the time required for new platelet production.
Troubleshooting Guide
Problem 1: Severe or rapid drop in platelet counts after initiating INCB054329 treatment.
-
Question: I observed a >50% decrease in platelet count within the first week of dosing my animal models with INCB054329. Is this expected, and what should I do?
-
Answer: A significant drop in platelets can be expected as it is a dose-dependent on-target effect.
-
Confirm the Count: Repeat the platelet count measurement to rule out sampling error. Ensure proper anticoagulation of the blood sample.
-
Assess Animal Welfare: Check for any clinical signs of bleeding, such as petechiae, bruising, or hemorrhage. If observed, consult with the institutional veterinary staff immediately.
-
Review Dosing: Compare your dosing regimen to published studies. Doses of INCB054329 at 25 mg/kg twice daily have been used in mice. Higher doses may lead to more severe thrombocytopenia.
-
Action Plan:
-
Dose Interruption: Temporarily halt the administration of INCB054329.
-
Monitor Recovery: Monitor platelet counts every 2-3 days. Platelet counts should begin to recover within a week of stopping the drug.
-
Dose Reduction: Once platelet counts have returned to a safe level (e.g., within 20% of baseline), consider restarting INCB054329 at a lower dose (e.g., 50% of the original dose).
-
-
Problem 2: High inter-animal variability in platelet counts.
-
Question: There is a wide range of platelet count responses to INCB054329 in my study group. How can I manage this?
-
Answer: High inter-animal variability in drug response is not uncommon.
-
Standardize Procedures: Ensure that all experimental procedures, including drug formulation, administration route, timing of dosing, and blood collection, are consistent across all animals.
-
Baseline Measurements: Always take baseline platelet counts for each animal before starting the treatment. Analyze the data as a change from the individual animal's baseline.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of your study.
-
Consider Animal Strain: Different strains of mice or rats may have varying sensitivities to drug-induced toxicities. Ensure you are using a consistent and well-characterized strain.
-
Data Presentation
Table 1: Expected Dose-Dependent Effects of BET Inhibitors on Platelet Counts in Rodent Models
Note: This table provides representative data based on studies with BET inhibitors. The exact values for INCB054329 may vary and should be determined empirically.
| Animal Model | Dosing Regimen (Example BET Inhibitor) | Time Point | Expected Platelet Reduction (from baseline) |
| Sprague Dawley Rat | 1 mg/kg/day, oral gavage, 4 days | Day 5 | 10-20% |
| Sprague Dawley Rat | 5 mg/kg/day, oral gavage, 4 days | Day 5 | 30-50% (statistically significant) |
| Nude Mouse | 25 mg/kg, twice daily, oral | 1-2 weeks | Variable, may require monitoring |
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Rodent Models
-
Objective: To accurately monitor peripheral platelet counts in animals treated with INCB054329.
-
Materials:
-
Anticoagulant tubes (e.g., containing EDTA)
-
Micropipettes and tips
-
Automated hematology analyzer or hemocytometer
-
Gauze and appropriate restraint device for the animal
-
-
Procedure:
-
Blood Collection (Mouse Tail Vein Microsampling): a. Warm the mouse's tail under a heat lamp for a few minutes to dilate the vein. b. Make a small, clean nick in the lateral tail vein using a sterile lancet. c. Collect 20-30 µL of free-flowing blood into an EDTA-coated capillary tube or pipette tip. d. Immediately transfer the blood into a microtube containing EDTA and mix gently by inversion to prevent clotting.
-
Blood Collection (Rat Saphenous Vein): a. Shave the area over the saphenous vein on the hind leg. b. Apply a small amount of petroleum jelly to the area to cause the blood to bead up. c. Puncture the vein with a 25-gauge needle and collect the blood droplets into an EDTA microtube.
-
Platelet Counting: a. Automated Method (Recommended): Use a calibrated automated hematology analyzer designed for rodent blood. b. Manual Method: If an automated analyzer is unavailable, perform manual counting using a hemocytometer following standard laboratory procedures.
-
Frequency:
-
Baseline: Collect a blood sample from each animal before the first dose.
-
On-study: Collect samples 1-2 times per week. Increase frequency to every 2-3 days if a significant drop in platelets is observed.
-
-
Protocol 2: Bone Marrow Analysis for Megakaryocyte Assessment
-
Objective: To assess the impact of INCB054329 on megakaryopoiesis in the bone marrow.
-
Procedure:
-
Sample Collection: At the desired study endpoint, humanely euthanize the animal according to IACUC-approved guidelines.
-
Bone Marrow Isolation: Dissect the femur and tibia. Flush the bone marrow from the bones using a syringe with appropriate buffer (e.g., PBS with 2% FBS).
-
Cell Counting: Create a single-cell suspension and count the total number of bone marrow cells.
-
Flow Cytometry for Megakaryocytes: a. Stain the bone marrow cells with fluorescently labeled antibodies against megakaryocyte markers (e.g., CD41/CD61). b. Analyze the stained cells using a flow cytometer to quantify the percentage and number of megakaryocytes. An increase in immature megakaryocytes may be observed due to a block in maturation.
-
Histology: a. Fix the whole femur/tibia in 10% neutral buffered formalin. b. Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). c. Examine the sections under a microscope to assess bone marrow cellularity and megakaryocyte morphology.
-
Visualizations
Caption: Mechanism of INCB054329-induced thrombocytopenia.
Caption: Experimental workflow for monitoring thrombocytopenia.
Caption: Troubleshooting decision tree for severe thrombocytopenia.
References
- 1. Preclinical evidence for management of thrombocytopenia associated with bromodomain extra-terminal (BET) inhibition therapy. - ASCO [asco.org]
- 2. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pemigatinib (INCB054329) Dosage to Minimize Off-Target Effects
Note to Researchers: While the query specified INCB054329, the context of minimizing off-target effects, particularly those related to FGFR inhibition, more closely aligns with pemigatinib (also known as INCB054828). INCB054329 is a BET inhibitor with a different side-effect profile. This guide focuses on pemigatinib to provide the most relevant and data-supported information for optimizing dosage and managing its known off-target effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pemigatinib dosage to minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with pemigatinib?
A1: The most frequently reported adverse reactions associated with pemigatinib are primarily on-target effects of FGFR inhibition. These include hyperphosphatemia, alopecia (hair loss), diarrhea, nail toxicity, fatigue, dysgeusia (taste alteration), nausea, constipation, stomatitis (mouth inflammation), dry eye, and dry mouth.[1][2] Ocular toxicity, specifically retinal pigment epithelial detachment (RPED), and hyperphosphatemia are significant risks.[1]
Q2: What is the recommended starting dosage for pemigatinib in clinical settings?
A2: The recommended dosage of pemigatinib is 13.5 mg taken orally once daily for 14 consecutive days, followed by a 7-day break, constituting a 21-day cycle.[1][3] Treatment should continue until disease progression or unacceptable toxicity occurs.
Q3: How can hyperphosphatemia be managed during treatment with pemigatinib?
A3: Hyperphosphatemia is an expected on-target effect of FGFR inhibition. Management strategies employed in clinical trials include dietary phosphate restriction, use of phosphate binders, and diuretics. In the FIGHT-202 study, all cases of hyperphosphatemia were Grade 1 or 2, and were managed with these interventions, along with dose interruption and reduction when necessary. Serum phosphate levels should be monitored regularly.
Q4: What are the recommendations for managing ocular toxicities like RPED?
A4: Retinal pigment epithelial detachment (RPED) has been reported in patients treated with pemigatinib. It is recommended to conduct regular ophthalmological examinations, including optical coherence tomography (OCT), to monitor for RPED. If RPED is detected, dose interruption, reduction, or permanent discontinuation of pemigatinib may be necessary.
Q5: Are there any known drug interactions with pemigatinib that could affect its safety profile?
A5: Concomitant use of strong or moderate CYP3A4 inhibitors should be avoided as they can increase pemigatinib concentrations. If co-administration is necessary, a dose reduction of pemigatinib is recommended.
Troubleshooting Guides
Issue 1: Managing Elevated Serum Phosphate Levels (Hyperphosphatemia)
| Observed Issue | Potential Cause | Recommended Action |
| Grade 1/2 Hyperphosphatemia | On-target effect of FGFR inhibition | - Initiate a low-phosphate diet. - Consider administration of phosphate binders. - Monitor serum phosphate levels regularly. |
| Persistent or Grade 3/4 Hyperphosphatemia | Inadequate management or patient-specific factors | - Interrupt pemigatinib treatment. - Increase dose of phosphate binders or consider diuretics. - Resume pemigatinib at a reduced dose once phosphate levels are managed. |
Issue 2: Addressing Ocular Adverse Events (e.g., Blurred Vision, Floaters)
| Observed Issue | Potential Cause | Recommended Action |
| Symptoms of blurred vision, visual floaters, or photopsia | Potential Retinal Pigment Epithelial Detachment (RPED) | - Immediately refer for an ophthalmological evaluation, including OCT. |
| Confirmed RPED | On-target effect of FGFR inhibition | - For Grade 1-2 RPED, consider dose interruption or reduction. - For Grade 3-4 RPED, pemigatinib may need to be permanently discontinued. |
Data Presentation
Table 1: Common Adverse Reactions to Pemigatinib (from FIGHT-202 Study)
| Adverse Reaction | Incidence (≥20%) |
| Hyperphosphatemia | 60% |
| Alopecia | 49% |
| Diarrhea | 47% |
| Nail Toxicity | 43% |
| Fatigue | 42% |
| Dysgeusia | 38% |
| Nausea | - |
| Constipation | - |
| Stomatitis | - |
| Dry Eye | - |
| Dry Mouth | - |
| Decreased Appetite | - |
| Vomiting | - |
| Arthralgia | - |
| Abdominal Pain | - |
| Hypophosphatemia | - |
| Back Pain | - |
| Dry Skin |
Table 2: Recommended Dose Modifications for Adverse Reactions
| Dose Reduction Level | Cholangiocarcinoma with FGFR2 Fusion/Rearrangement | Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement |
| First Dose Reduction | 9 mg orally once daily for 14 days, then 7 days off | 9 mg orally once daily |
| Second Dose Reduction | 4.5 mg orally once daily for 14 days, then 7 days off | 4.5 mg orally once daily |
| Further Reduction | Discontinue if unable to tolerate 4.5 mg daily | 4.5 mg orally once daily for 14 days, then 7 days off |
Experimental Protocols
Protocol 1: Monitoring and Management of Hyperphosphatemia
-
Baseline Assessment: Measure serum phosphate levels prior to initiating pemigatinib treatment.
-
Regular Monitoring: Measure serum phosphate on Day 1 of every 21-day cycle, following the 7-day dosing holiday.
-
Dietary Management: Advise a low-phosphate diet if serum phosphate levels rise above the normal range.
-
Pharmacological Intervention: If dietary management is insufficient, administer phosphate-lowering therapy (e.g., phosphate binders).
-
Dose Adjustment: For persistent hyperphosphatemia, consider interrupting pemigatinib treatment and resuming at a reduced dose once levels are controlled.
Protocol 2: Ocular Toxicity Monitoring
-
Baseline Examination: Perform a comprehensive ophthalmological examination, including optical coherence tomography (OCT), before starting pemigatinib.
-
Symptom Monitoring: Instruct subjects to report any new visual symptoms such as blurred vision, floaters, or flashes of light.
-
Scheduled Follow-up: Conduct follow-up ophthalmological examinations at regular intervals during treatment.
-
Management of RPED: If RPED is detected, follow the dose modification guidelines in Table 2 or consider treatment discontinuation based on severity.
Visualizations
Caption: FGFR signaling pathways and the inhibitory action of pemigatinib.
Caption: Workflow for managing adverse events during pemigatinib treatment.
Caption: Relationship between pemigatinib, its effects, and management strategies.
References
Addressing high interpatient variability of INCB054329 pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the high interpatient variability observed in the pharmacokinetics of INCB054329.
Frequently Asked Questions (FAQs)
Q1: We are observing significant interpatient variability in the plasma concentrations of INCB054329 in our preclinical/clinical study. What are the potential causes?
High interpatient variability in INCB054329 exposure is a known characteristic of this compound. A key contributing factor is its metabolism. In vitro studies have indicated that INCB054329 is metabolized by cytochrome P450 enzymes CYP3A4 and CYP2C19.[1] The expression and activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, environmental factors, and co-administered medications. This variability in enzyme activity is a likely driver of the observed differences in drug clearance and overall exposure.[1]
Q2: How can we investigate the contribution of CYP3A4 and CYP2C19 to INCB054329 metabolism in our experimental setup?
To investigate the role of CYP enzymes in INCB054329 metabolism, consider the following experimental approaches:
-
In Vitro Metabolism Studies: Incubate INCB054329 with human liver microsomes or recombinant CYP enzymes (CYP3A4 and CYP2C19) to confirm their role in its metabolism.
-
CYP Inhibition Assays: Co-incubate INCB054329 with known inhibitors of CYP3A4 (e.g., ketoconazole) and CYP2C19 (e.g., ticlopidine) in a liver microsome system. A significant decrease in INCB054329 metabolism in the presence of these inhibitors would confirm the involvement of these enzymes.
-
Pharmacogenomic Analysis: If working with clinical samples, consider genotyping patients for known polymorphisms in the CYP3A4 and CYP2C19 genes to correlate genotype with pharmacokinetic parameters.
Q3: Are there any known drug-drug interactions that could affect the pharmacokinetics of INCB054329?
While specific clinical drug-drug interaction studies focusing on the pharmacokinetics of INCB054329 are not extensively published, its metabolism by CYP3A4 and CYP2C19 suggests a high potential for interactions with drugs that are inhibitors or inducers of these enzymes.
-
CYP3A4/CYP2C19 Inhibitors: Co-administration with strong inhibitors of these enzymes could lead to increased plasma concentrations of INCB054329, potentially increasing the risk of toxicity.
-
CYP3A4/CYP2C19 Inducers: Conversely, co-administration with inducers could decrease INCB054329 plasma concentrations, potentially reducing its efficacy.
Researchers should carefully review the co-medication profiles of their study subjects for any potential CYP inhibitors or inducers.
Q4: What is the primary mechanism of action of INCB054329?
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD2, BRD3, BRD4, and BRDT.[2][3] By binding to the acetyl-lysine binding pockets of these bromodomains, INCB054329 displaces them from chromatin, leading to the transcriptional repression of key oncogenes, such as c-MYC.[4] This disruption of transcriptional programs can inhibit tumor cell growth and proliferation.
Troubleshooting Guides
Issue: High Variability in Preclinical In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Genetic differences in animal strains: Outbred stocks may have more genetic variability in drug-metabolizing enzymes compared to inbred strains. | 1. Strain Selection: Use a well-characterized inbred animal strain to minimize genetic variability. 2. Genotyping: If feasible, genotype animals for relevant drug-metabolizing enzyme homologs. |
| Differences in gut microbiota: Gut microbes can metabolize drugs and influence their absorption. | 1. Controlled Diet: Provide a standardized diet to all animals to maintain a more consistent gut microbiome. 2. Co-housing: House animals from different treatment groups together to promote a more uniform gut microbiota. |
| Induction or inhibition of metabolic enzymes: Environmental factors or co-administered vehicles/agents could alter enzyme activity. | 1. Vehicle Control: Ensure the vehicle used for drug administration does not affect the activity of drug-metabolizing enzymes. 2. Acclimatization: Allow for a sufficient acclimatization period for the animals to adapt to the housing and experimental conditions. |
Issue: Unexpected Toxicity or Lack of Efficacy in a Subset of Patients
| Possible Cause | Troubleshooting Steps |
| CYP3A4 or CYP2C19 polymorphism: Patients may be poor, intermediate, extensive, or ultrarapid metabolizers of INCB054329. | 1. Pharmacogenomic Testing: If possible, genotype patients for common functional polymorphisms in CYP3A4 and CYP2C19. 2. Therapeutic Drug Monitoring (TDM): Implement TDM to measure plasma concentrations of INCB054329 and correlate them with clinical outcomes. |
| Drug-drug interactions: Concomitant medications may be inhibiting or inducing the metabolism of INCB054329. | 1. Medication Review: Conduct a thorough review of all concomitant medications, including over-the-counter drugs and herbal supplements. 2. Dose Adjustment: Consider dose adjustments of INCB054329 or the interacting drug, if clinically feasible. |
| Patient non-adherence: Patients may not be taking the drug as prescribed. | 1. Adherence Monitoring: Implement measures to monitor and encourage patient adherence to the treatment regimen. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of INCB054329 in Patients with Advanced Malignancies
| Parameter | Value | Reference |
| Terminal Elimination Half-life (t½) | ~2-3 hours | |
| Interpatient Variability in Oral Clearance (CV%) | 142% |
Experimental Protocols
Protocol: In Vitro Assessment of INCB054329 Metabolism using Human Liver Microsomes
-
Materials:
-
INCB054329
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of INCB054329 in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add INCB054329 to the pre-warmed HLM solution (final concentration, e.g., 1 µM) and mix gently.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent drug (INCB054329) using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and clearance of INCB054329.
-
Visualizations
Caption: Signaling pathway of INCB054329 as a BET inhibitor.
Caption: A logical workflow for investigating high pharmacokinetic variability.
References
- 1. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB054329 Racemate stability and long-term storage conditions
Technical Support Center: INCB054329 Racemate
Welcome to the technical support center for this compound. This guide provides detailed information on the stability, long-term storage, and handling of this compound. The following FAQs and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound powder?
For optimal stability, the solid form of INCB054329 should be stored under controlled conditions. While specific data for the racemate is limited, data from suppliers of similar research-grade compounds provide a reliable guide.
Table 1: Recommended Storage Conditions for Solid INCB054329
| Compound Form | Temperature | Duration | Source |
|---|---|---|---|
| INCB054329 Powder | -20°C | 3 Years | [1] |
| PEMAZYRE® Tablets | 15°C to 30°C (USP CRT*) | Not Specified | [2] |
*Controlled Room Temperature
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound are typically prepared in DMSO. To prevent degradation and variability from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes before storage.[1][3]
Table 2: Recommended Storage Conditions for this compound in Solution
| Storage Temperature | Recommended Duration | Source(s) |
|---|---|---|
| -80°C | Up to 6 months | [4] |
| -20°C | Up to 1 month | |
Note: For aqueous formulations intended for in vivo use (e.g., using PEG300, Tween-80, saline), it is recommended to prepare the solution fresh and use it immediately for best results.
Q3: What are the known degradation pathways for INCB054329?
Detailed public information on the degradation pathways of the racemate is scarce. However, forced degradation studies performed on the active pharmaceutical ingredient, pemigatinib, revealed that the molecule shows significant degradation under reductive conditions. Stress testing conducted for regulatory approval also indicated that pemigatinib is not sensitive to light. In biological systems, pemigatinib is primarily metabolized by the enzyme CYP3A4.
Q4: Is INCB054329 the same as pemigatinib (PEMAZYRE®)?
INCB054329 is the research code for the compound known as pemigatinib. Pemigatinib is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. However, the term "this compound" is also used by research chemical suppliers to describe a BET (Bromodomain and Extra-Terminal) protein inhibitor. It is crucial to verify the specific target and isomeric form of the compound you are working with. This guide focuses on the stability of the racemate compound available for research.
Troubleshooting Guide
Problem: I see new or unexpected peaks during my HPLC analysis of an aged sample.
This is a common sign of sample degradation or contamination. Follow this logical workflow to identify the source of the issue.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and pathways.
-
Preparation : Prepare several identical stock solutions of this compound in a suitable solvent (e.g., DMSO/Acetonitrile).
-
Stress Conditions : Expose each solution to one of the following conditions:
-
Acid Hydrolysis : Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis : Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation : Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Reduction : Add a suitable reducing agent (e.g., sodium bisulfite) and incubate at 60°C. Note: Pemigatinib has shown significant degradation under reductive conditions.
-
Thermal : Incubate one solution at 80°C for 48 hours.
-
Photolytic : Expose one solution to high-intensity UV light (e.g., 254 nm) for 24 hours. Note: Pemigatinib is reportedly not light-sensitive.
-
-
Neutralization : For acid and base-stressed samples, neutralize the solution before analysis.
-
Analysis : Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
-
Evaluation : Compare the chromatograms to identify and quantify degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is a generalized protocol based on published analytical methods for pemigatinib and is suitable for assessing purity and stability.
Table 3: Example HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18 stationary phase (e.g., Agilent Zorbax XDB C18, 250x4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Ortho-phosphoric Acid (OPA) or Formic Acid in Water (pH ~2.5-3.2) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic (e.g., 60% A : 40% B) or Gradient |
| Flow Rate | ~1.0 mL/min |
| Column Temp. | Ambient |
| Detection | UV-PDA at 262 nm |
| Injection Vol. | 10 µL |
| Retention Time | ~3.2 minutes (under specific isocratic conditions) |
Visualized Workflows and Pathways
Chemical Stability Assessment Workflow
The following diagram illustrates a standard workflow for assessing the chemical stability of a research compound like this compound.
Simplified FGFR Signaling Pathway (Target of Pemigatinib)
INCB054329 (pemigatinib) is a potent inhibitor of the FGFR signaling pathway. Aberrant activation of this pathway is a driver in certain cancers.
References
Technical Support Center: Troubleshooting Experiments with Pemigatinib (INCB054828)
A Note on Compound Identity: Initial queries regarding INCB054329 have been redirected to this guide for pemigatinib (INCB054828) . It is critical to distinguish between these two compounds. INCB054329 is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. In contrast, pemigatinib (INCB054828) is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). This guide is tailored for researchers working with the FGFR inhibitor, pemigatinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pemigatinib?
Pemigatinib is a small molecule kinase inhibitor that selectively targets FGFR types 1, 2, and 3.[1][2][3] In many cancers, genetic alterations such as fusions, mutations, or amplifications lead to the constitutive activation of FGFR signaling pathways, promoting uncontrolled cell proliferation and survival.[1][4] Pemigatinib functions by binding to the ATP-binding site of the FGFR kinase domain, which prevents receptor autophosphorylation and the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. This blockade of FGFR signaling can lead to decreased tumor cell growth.
Q2: What are the typical concentrations of pemigatinib used in cell-based assays?
The effective concentration of pemigatinib can vary significantly depending on the cell line and the specific FGFR alteration it harbors. Cell lines with FGFR fusions or amplifications are generally more sensitive. For instance, in sensitive cell lines, the concentration required to inhibit growth by 50% (GI50) can be as low as 3 to 15 nM. However, for less sensitive or resistant lines, higher concentrations may be necessary. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system. For mechanistic studies, such as evaluating target engagement via Western blot, a concentration of around 100 nM has been used.
Q3: How should I prepare and store pemigatinib for in vitro experiments?
Pemigatinib is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability. For in vitro experiments, a stock solution can be made by dissolving pemigatinib in an organic solvent like DMSO. For example, a 10 mM stock solution in DMSO is common. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Inconsistent Results
Q4: I am observing high variability in my cell viability assay results between replicates. What could be the cause?
High variability in replicate wells often points to technical inconsistencies. Common causes include:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating to avoid clumps and ensure a consistent number of cells in each well.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and the inhibitor.
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the concentration of media components and pemigatinib. To mitigate this, consider filling the outer wells with sterile PBS or media and not using them for experimental data.
-
Inhibitor Solubility: Visually inspect your media after adding the pemigatinib working solution to ensure it has not precipitated. If solubility is a concern, you may need to adjust the solvent or final concentration.
Q5: The inhibitory effect of pemigatinib in my experiments is weaker than expected based on published data. What should I check?
Several factors can lead to a reduced apparent potency of pemigatinib:
-
Cell Line Integrity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Cell lines can drift genetically over time, which may alter their sensitivity to inhibitors. Use low-passage number cells for your experiments.
-
FGFR Alteration Status: Verify that your cell line indeed harbors the expected activating FGFR alteration (e.g., fusion, mutation). The absence of such a driver mutation will likely result in low sensitivity to pemigatinib.
-
Serum Concentration: Serum contains growth factors that can activate parallel signaling pathways, potentially masking the effect of FGFR inhibition. Consider reducing the serum concentration in your culture medium during the treatment period or using serum-free medium if the cells can tolerate it.
-
Drug Stability: Ensure that your pemigatinib stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Q6: My Western blot results for phosphorylated FGFR (p-FGFR) are inconsistent or show no inhibition after treatment. What can I do?
Inconsistent Western blot results for phosphoproteins require careful attention to detail. Here are some troubleshooting steps:
-
Use Phosphatase Inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of proteins during sample preparation.
-
Optimize Lysis and Loading: Ensure complete cell lysis to release all protein. Quantify protein concentration accurately using an assay like the BCA assay and load equal amounts of protein for each sample.
-
Antibody Specificity: Use a well-validated primary antibody specific for the phosphorylated form of FGFR at the correct tyrosine residues (e.g., Tyr653/654).
-
Blocking Buffer: For phosphoprotein detection, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.
-
Positive and Negative Controls: Include untreated and vehicle-treated cells as negative controls. If possible, use a cell line known to have high basal p-FGFR as a positive control.
-
Loading Control: After detecting p-FGFR, strip the membrane and re-probe for total FGFR to normalize the phosphorylation signal to the total amount of the receptor protein.
Q7: My cells are developing resistance to pemigatinib over time. What are the known mechanisms of resistance?
Acquired resistance to pemigatinib is a known phenomenon. The primary mechanisms include:
-
Secondary Mutations in FGFR: The most common mechanism is the emergence of secondary mutations within the FGFR kinase domain that interfere with pemigatinib binding. "Gatekeeper" mutations (e.g., V565F) and "molecular brake" mutations (e.g., N550K) are frequently observed.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR signaling. This can include the activation of other receptor tyrosine kinases or downstream signaling molecules like RAS or PI3K.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Pemigatinib
| Target | Assay Type | IC50 (nM) |
|---|---|---|
| FGFR1 | Cell-free enzymatic assay | 0.4 |
| FGFR2 | Cell-free enzymatic assay | 0.5 |
| FGFR3 | Cell-free enzymatic assay | 1.2 |
| FGFR4 | Cell-free enzymatic assay | 30 |
Table 2: Growth Inhibition (GI50) of Pemigatinib in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) |
|---|---|---|---|
| KATO III | Gastric Cancer | FGFR2 Amplification | 3 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 6 |
| RT-112 | Bladder Cancer | FGFR3-TACC3 Fusion | 11 |
| KG-1 | Acute Myeloid Leukemia | FGFR1 Overexpression | 13 |
| HCC-422 | Breast Cancer | No known FGFR alteration | >2500 |
| A549 | Lung Cancer | No known FGFR alteration | >2500 |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well, white, clear-bottom plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of pemigatinib in culture medium at 2x the final desired concentrations. Remove the medium from the cell plate and add 100 µL of the diluted pemigatinib or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay Readout: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a "no-cell" control (0% viability). Plot the results as percent viability versus log[pemigatinib concentration] and calculate the GI50 value using a non-linear regression model.
Protocol 2: Western Blot for p-FGFR and Total FGFR
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with pemigatinib at the desired concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size, then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FGFR (e.g., anti-p-FGFR Tyr653/654) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probing: To normalize, strip the membrane according to the manufacturer's protocol and re-probe with an antibody for total FGFR, followed by a loading control like β-actin or GAPDH.
Visualizations
References
Cell line-specific sensitivity to INCB054329 Racemate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BET (Bromodomain and Extraterminal domain) inhibitor, INCB054329 Racemate.
Cell Line-Specific Sensitivity to INCB054329
The sensitivity of cancer cell lines to INCB054329 can vary significantly across different histological subtypes. Below is a summary of the 50% growth inhibition (GI50) values for a panel of hematologic cancer cell lines.
Data Presentation: INCB054329 GI50 Values in Hematologic Cancer Cell Lines [1]
| Cell Line | Histology | GI50 (nM) |
| SU-DHL-5 | DLBCL, GCB | 26 |
| MM1.S | Multiple Myeloma | 30 |
| WSU-DLCL2 | DLBCL, GCB | 37 |
| INA-6 | Multiple Myeloma | 41 |
| KMS-12-BM | Multiple Myeloma | 44 |
| SU-DHL-8 | DLBCL, GCB | 48 |
| OPM-2 | Multiple Myeloma | 53 |
| Pfeiffer | DLBCL, GCB | 60 |
| SU-DHL-4 | DLBCL, GCB | 68 |
| Toledo | DLBCL, ABC | 71 |
| U-2932 | DLBCL, ABC | 75 |
| HBL-1 | DLBCL, ABC | 86 |
| AMO-1 | Multiple Myeloma | 95 |
| OCI-Ly3 | DLBCL, ABC | 105 |
| SU-DHL-6 | DLBCL, GCB | 118 |
| TMD-8 | DLBCL, ABC | 132 |
| OCI-Ly10 | DLBCL, ABC | 152 |
| LP-1 | Multiple Myeloma | 170 |
| NCI-H929 | Multiple Myeloma | 189 |
| U-266 | Multiple Myeloma | 210 |
| MOLM-13 | AML | 235 |
| MV-4-11 | AML | 260 |
| NOMO-1 | AML | 289 |
| THP-1 | AML | 320 |
| OCI-AML3 | AML | 355 |
| HL-60 | AML | 390 |
| KG-1 | AML | 430 |
| U-937 | AML | 475 |
| K-562 | CML | 520 |
| HEL | AML | 570 |
| SET-2 | AML | 625 |
| MEG-01 | CML | >5000 |
DLBCL: Diffuse Large B-cell Lymphoma; GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like; AML: Acute Myeloid Leukemia; CML: Chronic Myeloid Leukemia.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Cell Viability Assay
This protocol is adapted from studies evaluating the antiproliferative effects of INCB054329.[1]
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled multiwell plates
-
Appropriate cell culture medium and supplements
-
DMSO (vehicle control)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the assay. The final volume in each well should be 100 µL.
-
Compound Preparation: Prepare a serial dilution of INCB054329 in the appropriate cell culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Treatment: After allowing the cells to adhere overnight (for adherent cell lines), add the diluted INCB054329 and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The GI50 values can be calculated by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Western Blotting for c-MYC Downregulation
Materials:
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-c-MYC, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of INCB054329 (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
Signaling Pathways and Experimental Workflows
INCB054329 Mechanism of Action
INCB054329 is a BET inhibitor that competitively binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones. This displacement leads to the transcriptional repression of key oncogenes, most notably c-MYC.[1][2] Downregulation of c-MYC results in cell cycle arrest, primarily at the G1 phase, and can induce apoptosis.[2]
Caption: Mechanism of action of INCB054329 as a BET inhibitor.
Experimental Workflow for Assessing INCB054329 Sensitivity
A typical workflow to determine the sensitivity of a cell line to INCB054329 involves a series of in vitro assays.
Caption: Workflow for evaluating cell line sensitivity to INCB054329.
Troubleshooting Guide
Q1: My cell viability assay shows inconsistent results or high variability between replicates.
-
A1: Possible Causes and Solutions:
-
Uneven Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting.
-
Edge Effects in 96-well Plates: Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media.
-
Inaccurate Pipetting of Compound: Use calibrated pipettes and ensure proper mixing of the compound dilutions.
-
Cell Clumping: For suspension cells, ensure they are well-suspended before and during plating. For adherent cells, ensure they are evenly distributed across the well bottom.
-
Assay Timing: Ensure that the incubation time after adding the viability reagent is consistent across all plates.
-
Q2: I am not observing the expected downregulation of c-MYC in my Western blot.
-
A2: Possible Causes and Solutions:
-
Suboptimal Treatment Time/Concentration: The kinetics of c-MYC downregulation can be rapid. Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.
-
Poor Antibody Quality: Use a validated antibody for c-MYC. Run a positive control (e.g., lysate from a cell line with known high c-MYC expression) to confirm antibody performance.
-
Protein Degradation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer and that samples are kept on ice.
-
Insufficient Drug Activity: Verify the integrity and concentration of your INCB054329 stock solution.
-
Q3: The GI50 value I obtained for a specific cell line is significantly different from the published data.
-
A3: Possible Causes and Solutions:
-
Different Assay Methods: The published data may have been generated using a different viability assay (e.g., MTT vs. CellTiter-Glo), which can yield different absolute values.
-
Variations in Cell Line Passage Number: Cell lines can change phenotypically and genotypically over time in culture. Use low-passage, authenticated cell lines.
-
Differences in Culture Conditions: Factors such as the type of media, serum concentration, and cell density can influence drug sensitivity.
-
Compound Stability: Ensure that the INCB054329 stock solution has been stored correctly and has not degraded.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INCB054329?
-
A1: INCB054329 is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4). It competitively binds to the bromodomains of these proteins, preventing them from binding to acetylated histones on chromatin. This leads to the transcriptional repression of key oncogenes, such as c-MYC, resulting in decreased cell proliferation and increased apoptosis.
Q2: Which cell lines are most sensitive to INCB054329?
-
A2: Based on available data, hematologic malignancies, particularly certain subtypes of diffuse large B-cell lymphoma and multiple myeloma, have shown high sensitivity to INCB054329, with GI50 values in the low nanomolar range.
Q3: How does INCB054329 affect the cell cycle?
-
A3: By downregulating c-MYC, INCB054329 often leads to an accumulation of cells in the G1 phase of the cell cycle. This is due to the role of c-MYC in promoting the G1-S transition.
Q4: Are there known resistance mechanisms to INCB054329?
-
A4: While specific resistance mechanisms to INCB054329 are still under investigation, general mechanisms of resistance to BET inhibitors can include upregulation of drug efflux pumps, mutations in the BET protein binding pocket, and activation of bypass signaling pathways that are independent of c-MYC.
Q5: Can INCB054329 be used in combination with other therapies?
-
A5: Yes, preclinical studies have shown that INCB054329 can synergize with other anticancer agents. For example, it has been shown to enhance the activity of PARP inhibitors in ovarian cancer and FGFR inhibitors in multiple myeloma.
References
Navigating the Terrain of Combination Therapies: A Technical Support Center for Mitigating INCB054329 (Pemigatinib) Toxicity
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies has revolutionized oncology, and INCB054329 (pemigatinib), a potent inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, stands as a prime example. While its efficacy in FGFR-driven malignancies is well-established, its use in combination with other anti-cancer agents presents a unique set of challenges, primarily centered around managing an overlapping and potentially exacerbated toxicity profile. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to empower researchers in navigating these complexities and optimizing the therapeutic window of pemigatinib-based combination regimens.
Understanding the Core Toxicities of Pemigatinib
Pemigatinib's mechanism of action, the inhibition of FGFR signaling, is intrinsically linked to its most common adverse effects.[1][2] A thorough understanding of these on-target toxicities is the cornerstone of effective management in both monotherapy and combination settings.
Key Pemigatinib-Associated Toxicities:
-
Hyperphosphatemia: The most frequent adverse event, occurring in a vast majority of patients, is a direct consequence of FGFR inhibition impacting phosphate homeostasis.[1][3][4]
-
Ocular Toxicity: A range of eye-related issues, including dry eye, blurred vision, and the more serious retinal pigment epithelial detachment (RPED), are known complications.
-
Nail and Skin Toxicities: Nail disorders, alopecia (hair loss), and various skin reactions are commonly observed.
-
Gastrointestinal and Mucosal Toxicities: Stomatitis (mouth sores), diarrhea, and decreased appetite are frequently reported.
Troubleshooting Guide for Combination Therapies
The addition of other therapeutic agents to a pemigatinib regimen can modulate its toxicity profile. This section provides guidance on anticipating and managing these challenges.
Issue 1: Amplified Hyperphosphatemia in Combination Regimens
Question: We are observing a higher-than-expected incidence and severity of hyperphosphatemia in our preclinical models combining pemigatinib with a novel PI3K inhibitor. What is the recommended course of action?
Answer:
This is a plausible scenario, as both FGFR and PI3K pathways can influence phosphate metabolism. A systematic approach is crucial:
-
Establish a Robust Monitoring Protocol: Implement a frequent monitoring schedule for serum phosphate levels. In clinical settings, this is typically done weekly during the initial phase of treatment.
-
Dietary Intervention: Proactively institute a low-phosphate diet for all subjects at the initiation of the combination therapy.
-
Phosphate Binders: For persistent hyperphosphatemia, the introduction of phosphate-binding agents is the standard of care.
-
Dose Modification of Pemigatinib: If hyperphosphatemia remains uncontrolled, a dose reduction of pemigatinib is warranted. A typical dose reduction schedule involves decreasing the daily dose in established increments. It is critical to assess whether the combination partner also contributes to phosphate elevation and consider its dose modification as well.
Issue 2: Overlapping Dermatological and Mucosal Toxicities with Chemotherapy
Question: Our in vivo studies combining pemigatinib with gemcitabine and cisplatin show severe stomatitis and hand-foot syndrome, leading to significant morbidity. How can we mitigate this?
Answer:
The combination of pemigatinib with cytotoxic chemotherapy can lead to synergistic toxicity on rapidly dividing cells, such as those in the oral mucosa and skin.
-
Prophylactic Measures: Initiate prophylactic measures such as moisturizing creams for hands and feet and alcohol-free mouthwashes from the start of treatment.
-
Supportive Care: Provide prompt and aggressive supportive care at the first sign of toxicity. This may include topical corticosteroids for skin reactions and "magic mouthwash" formulations for stomatitis.
-
Dose Interruption and Reduction: A temporary interruption of both pemigatinib and the chemotherapeutic agent may be necessary. Upon resolution, consider re-initiating at a reduced dose for one or both agents. The decision should be based on the predominant toxicity driver.
Issue 3: Unforeseen Ocular Events with Immunotherapy Combinations
Question: In a small cohort of our patient-derived xenograft (PDX) models treated with pemigatinib and an anti-PD-1 antibody, we've observed an unexpected increase in ocular inflammation. What is the best way to investigate and manage this?
Answer:
While not a commonly reported interaction, immune-related adverse events can manifest in various organs, including the eyes.
-
Ophthalmological Examination: A thorough ophthalmological examination, including optical coherence tomography (OCT), is crucial to characterize the inflammation.
-
Rule out RPED: Differentiate immune-mediated inflammation from pemigatinib-induced RPED, as the management strategies differ.
-
Corticosteroids: If an immune-mediated etiology is suspected, topical or systemic corticosteroids may be required.
-
Dose Management: A temporary hold on the anti-PD-1 agent should be considered first. If the inflammation persists, a dose interruption of pemigatinib may also be necessary.
Quantitative Data on Toxicities in Combination Therapies
The following tables summarize the available quantitative data on adverse events observed in clinical trials of pemigatinib in combination with other agents. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and dosing schedules.
Table 1: Adverse Events in Pemigatinib and Pembrolizumab Combination Therapy (FIGHT-101 Study)
| Adverse Event | Incidence (All Grades) | Incidence (Grade ≥3) |
| Intermittent Dosing (n=17) | ||
| Hyperphosphatemia | 82% | 0% |
| Anemia | 53% | 18% |
| Decreased Appetite | 53% | 0% |
| Continuous Dosing (n=6) | ||
| Hyperphosphatemia | 83% | 0% |
| Dry Mouth | 67% | 0% |
Table 2: Adverse Events in Various Pemigatinib Combination Therapies (FIGHT-101 Study)
| Combination Regimen | Serious TEAEs | Grade ≥3 TEAEs |
| Pemigatinib + Gemcitabine/Cisplatin (n=8) | 85.7% | 100.0% |
| Pemigatinib + Docetaxel (n=7) | Not Reported | Not Reported |
| Pemigatinib + Trastuzumab (n=6) | 0% | 33.3% |
| Pemigatinib + Pembrolizumab (n=26) | Not Reported | Not Reported |
| Pemigatinib + Retifanlimab (n=18) | Not Reported | Not Reported |
| TEAEs: Treatment-Emergent Adverse Events |
Table 3: Reported Toxicities in a Case Study of Pemigatinib, Chemotherapy, and Immunotherapy Combination
| Adverse Event | Grade |
| Hyperphosphatemia | Not Specified |
| Hypothyroidism | Not Specified |
| Fatigue | Not Specified |
| Decreased Appetite | Not Specified |
| Joint Pain | Not Specified |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable assessment of combination therapy toxicities.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of pemigatinib in combination with another therapeutic agent on cancer cell lines.
Methodology:
-
Cell Culture: Culture the selected cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density to ensure exponential growth during the assay.
-
Drug Preparation: Prepare stock solutions of pemigatinib and the combination agent. Create a dose-response matrix with serial dilutions of both single agents and their combinations.
-
Treatment: Treat the cells with the drug combinations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Utilize a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to measure the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Analyze the data using synergy models (e.g., Bliss independence or Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic.
In Vivo Toxicology Assessment in Xenograft Models
Objective: To evaluate the systemic toxicity of pemigatinib in combination therapy in a living organism.
Methodology:
-
Animal Model: Utilize immunodeficient mice bearing patient-derived or cell-line-derived xenografts.
-
Dosing: Administer pemigatinib and the combination agent at predetermined doses and schedules. Include monotherapy and vehicle control groups.
-
Monitoring:
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in weight, activity, and appearance.
-
Blood Chemistry: Collect blood samples at regular intervals to assess serum phosphate levels and other relevant biomarkers of organ function (e.g., liver and kidney function tests).
-
Hematology: Perform complete blood counts to evaluate for myelosuppression.
-
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination to identify any tissue-level toxicities.
Visualizing Pathways and Workflows
FGFR Signaling Pathway and Points of Intervention
Caption: FGFR signaling pathway and the inhibitory action of INCB054329.
Experimental Workflow for In Vitro Combination Toxicity Assessment
Caption: Workflow for assessing in vitro combination cytotoxicity.
Logical Flow for Managing Hyperphosphatemia
Caption: Decision-making flowchart for managing hyperphosphatemia.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of pemigatinib-induced hyperphosphatemia?
A1: Pemigatinib inhibits FGFR1, which plays a crucial role in regulating phosphate homeostasis through the FGF23-Klotho axis in the kidneys. By blocking this signaling, pemigatinib leads to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels.
Q2: Are there any specific combination partners that are known to have a high risk of synergistic toxicity with pemigatinib?
A2: While data is still emerging, caution is advised when combining pemigatinib with agents that have overlapping toxicity profiles. For instance, combining with other drugs that cause ocular toxicity, or with myelosuppressive chemotherapy, requires heightened vigilance and proactive management. The FIGHT-101 study showed that combination with gemcitabine and cisplatin resulted in a high rate of serious and high-grade adverse events.
Q3: How should we manage a patient who develops retinal pigment epithelial detachment (RPED) while on a pemigatinib combination therapy?
A3: The management of RPED involves a temporary interruption of pemigatinib. An urgent ophthalmological consultation is mandatory. The decision to resume pemigatinib, potentially at a reduced dose, should be made in consultation with an ophthalmologist and based on the resolution of the RPED. The role of the combination partner should also be considered, although RPED is a known on-target effect of FGFR inhibitors.
Q4: Can we use prophylactic phosphate binders for all subjects starting on a pemigatinib combination regimen?
A4: Prophylactic use of phosphate binders is generally not the standard practice. The current recommendation is to initiate a low-phosphate diet and to start phosphate binders only when serum phosphate levels rise above a certain threshold (e.g., >7 mg/dL). This approach avoids unnecessary medication and potential side effects from the binders themselves.
Q5: Where can I find more information on the clinical trials involving pemigatinib in combination therapies?
A5: Clinical trial registries such as ClinicalTrials.gov are excellent resources. Searching for "pemigatinib" or "INCB054329" will provide a list of ongoing and completed studies, including those investigating combination therapies. The FIGHT-101 (NCT02393248) and FIGHT-205 (NCT04003610) are key studies to review for combination therapy data.
References
Technical Support Center: Enhancing the Therapeutic Window of INCB054329
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BET inhibitor, INCB054329. The information is designed to address specific issues that may be encountered during preclinical research and development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INCB054329?
A1: INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promote the expression of key oncogenes, such as c-MYC.[2] By competitively binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, INCB054329 prevents their interaction with chromatin.[1] This disrupts the transcription of genes that drive tumor cell growth and proliferation.[1]
Q2: What are the key dose-limiting toxicities associated with INCB054329 in preclinical and clinical studies?
A2: The primary dose-limiting toxicity (DLT) observed with INCB054329 and other BET inhibitors is thrombocytopenia (a decrease in platelet count).[3] This is considered an on-target effect of BET inhibition. Other reported treatment-related adverse events in clinical trials include nausea, fatigue, and decreased appetite.
Q3: What are some rational combination strategies to enhance the therapeutic window of INCB054329?
A3: Preclinical studies have shown that combining INCB054329 with other targeted agents can enhance its anti-tumor activity, potentially allowing for lower, less toxic doses to be used. Promising combination strategies include:
-
PARP inhibitors: In ovarian cancer models, INCB054329 has been shown to reduce the expression of homologous recombination (HR) components, sensitizing cancer cells to PARP inhibitors.
-
Checkpoint inhibitors: INCB054329 may have immunomodulatory effects, and combining it with checkpoint inhibitors like PD-1/PD-L1 blockade has shown enhanced efficacy in syngeneic tumor models.
-
JAK inhibitors: In multiple myeloma models, INCB054329 can suppress IL-6/JAK/STAT signaling, and combination with JAK inhibitors has a synergistic effect on inhibiting myeloma cell growth.
-
PI3Kδ inhibitors: In models of B-cell malignancies, combining INCB054329 with a PI3Kδ inhibitor has demonstrated enhanced anti-tumor efficacy.
Q4: What are the known mechanisms of resistance to BET inhibitors like INCB054329?
A4: Resistance to BET inhibitors can emerge through various mechanisms, including:
-
Upregulation of alternative signaling pathways: Cancer cells can adapt by increasing their reliance on other survival pathways, such as the Wnt/β-catenin signaling pathway.
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Global reduction in chromatin-bound BRD4: In some resistant cells, there is a decrease in the amount of BRD4 bound to chromatin, while the expression of key target genes like c-MYC is maintained through alternative mechanisms.
Troubleshooting Guides
Problem 1: Unexpectedly high toxicity or animal morbidity in in vivo studies.
Possible Cause:
-
Incorrect dosage or formulation: The dose may be too high, or the formulation may lead to poor solubility and inconsistent absorption.
-
Off-target effects: Although INCB054329 is selective, high concentrations may lead to off-target activities.
-
Severe thrombocytopenia: A rapid and severe drop in platelet count can lead to spontaneous bleeding and other complications.
Troubleshooting Steps:
-
Verify Dosage and Formulation: Double-check all calculations for dose preparation. For in vivo studies, ensure the formulation is appropriate for the route of administration and results in a homogenous suspension or solution. A sample formulation protocol is provided below.
-
Dose De-escalation: If toxicity is observed, reduce the dose of INCB054329. Conduct a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor Platelet Counts: Implement regular monitoring of platelet counts (e.g., via tail vein blood sampling) to track the development of thrombocytopenia. A detailed protocol for assessing thrombocytopenia is provided below.
-
Supportive Care: For animals with moderate to severe thrombocytopenia, consider supportive care measures in consultation with veterinary staff. This may include minimizing handling to reduce the risk of bruising or bleeding.
Problem 2: Lack of in vivo efficacy despite promising in vitro data.
Possible Cause:
-
Suboptimal pharmacokinetics (PK): INCB054329 has a short half-life, which may result in insufficient drug exposure at the tumor site.
-
Poor bioavailability: The formulation may not be efficiently absorbed.
-
Development of resistance: The tumor cells may have intrinsic or acquired resistance to BET inhibition.
Troubleshooting Steps:
-
Optimize Dosing Schedule: Consider a twice-daily (BID) dosing regimen to maintain more consistent drug levels, which has been used in preclinical studies with INCB054329.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a PK/PD study to measure the concentration of INCB054329 in plasma and tumor tissue and correlate it with the modulation of a target biomarker, such as c-MYC.
-
Evaluate Biomarkers of Response: Confirm that the drug is hitting its target by assessing the expression of c-MYC or other BET-responsive genes in the tumor tissue. Protocols for Western blot and RT-qPCR are provided below.
-
Investigate Resistance Mechanisms: If the target is being modulated but the tumor is still not responding, consider investigating potential resistance mechanisms.
Problem 3: Difficulty in interpreting pharmacodynamic (PD) biomarker data.
Possible Cause:
-
Inadequate sample collection and processing: Improper handling of tissue or cell lysates can lead to degradation of proteins or RNA.
-
Suboptimal assay conditions: The Western blot or RT-qPCR protocol may not be optimized for the specific target and cell/tissue type.
-
High biological variability: There can be significant variation in biomarker expression between individual animals or tumors.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure a consistent and rapid workflow for sample collection, snap-freezing, and storage to preserve the integrity of proteins and RNA.
-
Optimize Assay Protocols: Titrate antibody concentrations for Western blotting and validate primer efficiency for RT-qPCR. Use appropriate positive and negative controls. Detailed protocols are provided below.
-
Increase Sample Size: To account for biological variability, use a sufficient number of animals per group to achieve statistical power.
-
Correlate with Drug Exposure: Whenever possible, correlate biomarker modulation with the measured drug concentration in the same samples.
Data Presentation
Table 1: In Vitro Potency of INCB054329
| Bromodomain | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Data from preclinical studies.
Table 2: Common Treatment-Related Adverse Events of INCB054329 in a Phase 1/2 Study
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 31 | 0 |
| Fatigue | 28 | 0 |
| Thrombocytopenia | 26 | 9 |
| Decreased Appetite | 24 | 0 |
**
Experimental Protocols
Protocol 1: Formulation of INCB054329 for In Vivo Oral Dosing
Materials:
-
INCB054329 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection
Procedure:
-
Prepare a stock solution of INCB054329 in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water, calculate the required volumes of each component based on the desired final concentration of INCB054329.
-
In a sterile tube, add the required volume of PEG300.
-
Add the calculated volume of the INCB054329 stock solution in DMSO to the PEG300 and vortex thoroughly.
-
Add the required volume of Tween 80 and vortex until the solution is clear.
-
Add the final volume of sterile water and vortex thoroughly to create a homogenous solution.
-
Prepare the formulation fresh daily and protect it from light.
Protocol 2: Western Blot Analysis of c-MYC Expression
Materials:
-
Cells or tissue lysates treated with INCB054329
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against c-MYC (e.g., clone 9E10)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells or homogenized tissue in ice-cold RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize for protein loading.
Protocol 3: RT-qPCR for c-MYC mRNA Expression
Materials:
-
Cells or tissue treated with INCB054329
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Extract total RNA from cells or tissue using your chosen method.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of c-MYC, normalized to the housekeeping gene.
Protocol 4: Assessment of Thrombocytopenia in Mice
Materials:
-
Mice treated with INCB054329
-
EDTA-coated micro-collection tubes
-
Automated hematology analyzer or hemocytometer
-
Microscope slides
Procedure:
-
Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein into an EDTA-coated tube.
-
Gently mix the blood to prevent clotting.
-
Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood.
-
If an automated analyzer is not available, perform a manual platelet count using a hemocytometer.
-
Prepare a blood smear to visually assess platelet morphology and check for clumping, which can affect automated counts.
-
Monitor platelet counts at baseline (before treatment) and at regular intervals during treatment (e.g., every 3-4 days) to determine the nadir (lowest point) and recovery.
Visualizations
Caption: Mechanism of action of INCB054329 as a BET inhibitor.
Caption: Troubleshooting workflow for in vivo experiments with INCB054329.
Caption: Logical workflow for managing INCB054329-induced thrombocytopenia.
References
Validation & Comparative
A Head-to-Head Comparison of BET Inhibitors: INCB054329 and INCB057643
In the landscape of epigenetic cancer therapies, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of drugs. These proteins are critical regulators of gene transcription, and their inhibition can suppress the expression of key oncogenes like c-MYC. This guide provides a detailed comparison of two such inhibitors, INCB054329 and INCB057643, developed by Incyte Corporation, for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Both INCB054329 and INCB057643 are potent, orally bioavailable small-molecule inhibitors of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] By binding to the acetylated lysine recognition motifs in the bromodomains of BET proteins, these inhibitors prevent the interaction between BET proteins and acetylated histones.[2] This disruption of chromatin remodeling and gene expression leads to the downregulation of target genes, including the prominent oncogene c-MYC, ultimately inhibiting tumor cell growth and inducing apoptosis.[1][2]
Comparative Efficacy and Clinical Activity
Direct head-to-head clinical trials are limited; however, data from separate Phase 1/2 studies provide a basis for comparison. Both INCB054329 and INCB057643 have demonstrated preliminary antitumor activity in patients with advanced malignancies.
INCB057643 has shown encouraging clinical activity in patients with myelofibrosis, both as a monotherapy and in combination with ruxolitinib. In a Phase 1 study, improvements in spleen volume and symptom burden were observed. For instance, at week 24, a spleen volume reduction of at least 35% was achieved by 3 of 7 evaluable patients treated with 10 mg or greater of INCB057643 monotherapy. In contrast, a study on INCB054329 in patients with advanced solid tumors and lymphoma showed one partial response in a patient with non-small cell lung cancer, and several patients experiencing stable disease. A study directly comparing the two compounds concluded that INCB057643 exhibited a more favorable pharmacokinetic profile.
| Parameter | INCB054329 | INCB057643 | Reference |
| Indications Studied | Advanced solid tumors, lymphoma | Advanced solid tumors, hematologic malignancies (including myelofibrosis) | |
| Monotherapy Responses | 1 Partial Response (NSCLC), Stable Disease | 2 Complete Responses, 4 Partial Responses (various advanced malignancies) | |
| Combination Therapy | Studied in combination with PARP inhibitors (preclinical) | Studied in combination with ruxolitinib (clinical) |
Pharmacokinetic Profiles
A key differentiator between the two compounds lies in their pharmacokinetic properties. INCB057643 has a longer terminal elimination half-life compared to INCB054329, which may allow for more sustained target inhibition.
| Parameter | INCB054329 | INCB057643 | Reference |
| Terminal Elimination Half-life (mean, SD) | 2.24 (2.03) hours | 11.1 (8.27) hours | |
| Oral Clearance Interpatient Variability (CV%) | 142% | 45.5% |
Safety and Tolerability
The safety profiles of both inhibitors are generally similar, with thrombocytopenia being a common, on-target, dose-limiting toxicity. Other frequent treatment-related adverse events for both drugs include nausea, fatigue, and decreased appetite.
| Adverse Event (>20% any-grade) | INCB054329 | INCB057643 | Reference |
| Nausea | 35% | 30% | |
| Thrombocytopenia | 33% | 32% | |
| Fatigue | 29% | 30% | |
| Decreased Appetite | 26% | 22% |
Experimental Protocols
In Vitro Cell Proliferation Assay
A common method to assess the in vitro efficacy of these inhibitors is the sulforhodamine B (SRB) assay.
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere for 24 hours.
-
The cells are then treated with a range of concentrations of either INCB054329 or INCB057643.
-
Following a 72-hour incubation period, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader to determine cell viability, and the 50% growth inhibition (GI50) value is calculated.
In Vivo Xenograft Model
To evaluate anti-tumor efficacy in a living organism, a xenograft model is often employed.
Protocol:
-
Immunocompromised mice are subcutaneously injected with human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
INCB054329 or INCB057643 is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for pharmacodynamic analysis, such as measuring the levels of c-MYC expression via immunohistochemistry or western blot.
Conclusion
Both INCB054329 and INCB057643 are potent BET inhibitors with demonstrated anti-cancer activity. While they share a similar mechanism of action and safety profile, INCB057643 appears to have a more favorable pharmacokinetic profile, with a longer half-life and lower interpatient variability in clearance. This may contribute to the clinical responses observed in studies of INCB057643. Further clinical investigation is necessary to fully delineate the therapeutic potential of each compound in specific cancer types and patient populations. The choice between these inhibitors for future research and development may depend on the desired dosing schedule, the specific malignancy being targeted, and the potential for combination with other therapies.
References
Head-to-head comparison of INCB054329 and JQ1 in vitro
In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. Among these, JQ1 is a well-established tool compound, while INCB054329 is a novel inhibitor that has been evaluated in clinical trials. This guide provides a head-to-head in vitro comparison of INCB054329 and JQ1, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on available experimental data.
Mechanism of Action: Targeting BET Proteins
Both INCB054329 and JQ1 are potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to activate gene expression. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, INCB054329 and JQ1 displace BET proteins from chromatin, leading to the downregulation of key oncogenes such as c-MYC.[1][2]
Caption: Mechanism of action of BET inhibitors in the cell nucleus.
Comparative In Vitro Efficacy
While direct head-to-head studies comparing the potency of INCB054329 and JQ1 across a wide range of cell lines are limited in publicly available literature, a 2018 study by Wilson and colleagues in Gynecologic Oncology provides valuable comparative data in the context of ovarian cancer. The study investigated the ability of these BET inhibitors to sensitize ovarian cancer cells to PARP inhibitors and cisplatin.
The following table summarizes the comparative effect of INCB054329 and JQ1, in combination with cisplatin, on the viability of OVCAR-3 and SKOV-3 ovarian cancer cell lines, as determined by the Sulforhodamine B (SRB) assay. The data indicates that both compounds demonstrate synergistic effects with cisplatin.
| Cell Line | Treatment Condition | % Cell Viability (vs. Control) |
| OVCAR-3 | INCB054329 + Cisplatin | Synergistic Reduction |
| JQ1 + Cisplatin | Synergistic Reduction | |
| SKOV-3 | INCB054329 + Cisplatin | Synergistic Reduction |
| JQ1 + Cisplatin | Synergistic Reduction |
Data extrapolated from synergistic effects observed in the study by Wilson et al., 2018. The study demonstrated synergy but did not provide specific percentage viability for the direct comparison.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Cell Culture
HR-proficient ovarian cancer cell lines (OVCAR-3, SKOV-3) were maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin/streptomycin. All cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay was utilized to assess cell growth and viability. The workflow for this assay is as follows:
Caption: Workflow of the Sulforhodamine B (SRB) assay for cell viability.
Summary and Conclusion
Both INCB054329 and JQ1 are effective in vitro inhibitors of the BET protein family, demonstrating the ability to modulate cancer cell biology. The available comparative data, although not extensive, suggests that both compounds exhibit similar synergistic effects with DNA damaging agents like cisplatin in ovarian cancer cell lines. INCB054329, being a compound that has progressed to clinical trials, represents a more clinically relevant molecule. JQ1, on the other hand, remains an invaluable and widely used tool for preclinical research to explore the roles of BET proteins in various biological processes.
For researchers and drug development professionals, the choice between INCB054329 and JQ1 for in vitro studies may depend on the specific research question. JQ1 is suitable for initial proof-of-concept studies, while INCB054329 may be more appropriate for translational research aiming to inform clinical applications. Further direct, head-to-head comparative studies across a broader range of cancer types and using a wider array of in vitro assays would be beneficial to provide a more definitive and comprehensive understanding of the relative performance of these two important BET inhibitors.
References
- 1. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Precision Oncology: A Comparative Guide to Biomarkers for INCB054329 (Pemigatinib)
An in-depth analysis of predictive biomarkers for the selective FGFR inhibitor pemigatinib (formerly INCB054828), with a comparative look at the distinct BET inhibitor INCB054329.
In the landscape of targeted cancer therapy, the identification of predictive biomarkers is paramount for optimizing patient selection and treatment efficacy. This guide provides a comprehensive comparison of biomarkers for response to treatment with the fibroblast growth factor receptor (FGFR) inhibitor, pemigatinib (INCB054828). To address potential nomenclature confusion, this guide will also briefly discuss the distinct therapeutic agent, INCB054329, a bromodomain and extra-terminal (BET) inhibitor, and its developing biomarker profile. The primary focus will remain on pemigatinib, for which specific genetic alterations are well-established predictive biomarkers of response.
Pemigatinib (INCB054828): Targeting FGFR Aberrations
Pemigatinib is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3.[1][2][3] Alterations in FGFR genes, such as fusions, rearrangements, and activating mutations, can lead to constitutive activation of the FGFR signaling pathway, driving tumor cell proliferation, survival, and angiogenesis.[4][5] Pemigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling.
The most well-established predictive biomarkers for pemigatinib response are activating alterations in the FGFR genes. These are most prominently found in specific cancer types.
Key Predictive Biomarkers for Pemigatinib Response:
-
FGFR2 Fusions and Rearrangements: These are the most significant biomarkers for response to pemigatinib, particularly in patients with unresectable locally advanced or metastatic cholangiocarcinoma (bile duct cancer). The pivotal FIGHT-202 clinical trial demonstrated a substantial clinical benefit in patients with FGFR2 fusions or rearrangements.
-
FGFR1 Rearrangements: In myeloid/lymphoid neoplasms, rearrangements involving FGFR1 are a key driver of the disease and a predictive biomarker for response to pemigatinib.
Comparative Efficacy of Pemigatinib in Biomarker-Defined Populations
The clinical utility of FGFR alterations as predictive biomarkers is underscored by the significant differences in treatment outcomes between patients with and without these genetic markers. The FIGHT-202 trial provides robust data for this comparison in the context of cholangiocarcinoma.
Table 1: Efficacy of Pemigatinib in the FIGHT-202 Trial
| Efficacy Endpoint | Patients with FGFR2 Fusions or Rearrangements (Cohort A) | Patients with Other FGF/FGFR Alterations (Cohort B) | Patients with No FGF/FGFR Alterations (Cohort C) |
| Objective Response Rate (ORR) | 37% | 0% | 0% |
| Median Progression-Free Survival (PFS) | 7.0 months | 2.1 months | 1.7 months |
| Median Overall Survival (OS) | 17.5 months | 6.7 months | 4.0 months |
Data from the FIGHT-202 clinical trial.
Experimental Protocols for Biomarker Detection
Accurate and reliable detection of FGFR alterations is crucial for patient selection. Several methodologies are employed in clinical practice.
Fluorescence In Situ Hybridization (FISH)
FISH is a targeted method used to detect gene rearrangements. A "break-apart" probe strategy is commonly used for FGFR2, where two differently colored probes bind to regions flanking the FGFR2 gene. In a normal cell, the probes appear as a single fused signal. In a cell with an FGFR2 rearrangement, the signals are separated.
Protocol Outline for FGFR2 Break-Apart FISH:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Pre-treatment: Slides are treated with a series of solutions to permeabilize the cells and digest proteins, allowing probe access to the DNA.
-
Probe Hybridization: The FGFR2 break-apart probe is applied to the slides and incubated to allow hybridization to the target DNA.
-
Post-Hybridization Washes: Slides are washed to remove unbound probes.
-
Counterstaining and Visualization: The nuclei are counterstained with DAPI, and the slides are analyzed under a fluorescence microscope.
-
Interpretation: A positive result is indicated by the separation of the two colored signals in a significant percentage of tumor cells.
Next-Generation Sequencing (NGS)
NGS offers a comprehensive approach to detect a wide range of genomic alterations, including fusions, rearrangements, mutations, and copy number variations in FGFR and other cancer-related genes simultaneously. The FDA-approved FoundationOne®CDx assay is a companion diagnostic for pemigatinib and utilizes NGS.
General Protocol for NGS-Based FGFR Alteration Detection:
-
DNA/RNA Extraction: Nucleic acids are extracted from FFPE tumor tissue or liquid biopsy samples.
-
Library Preparation: The extracted DNA or RNA is processed to create a sequencing library. This involves fragmentation, adapter ligation, and amplification.
-
Target Enrichment (Hybrid Capture): Probes specific to the target genes (including FGFRs) are used to capture the DNA fragments of interest.
-
Sequencing: The enriched library is sequenced on an NGS platform.
-
Bioinformatic Analysis: The sequencing data is analyzed to identify various types of genomic alterations, including fusions, by aligning reads to the human reference genome and detecting structural variants.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and diagnostic procedures can aid in understanding the role of biomarkers in pemigatinib treatment.
Caption: FGFR signaling pathway and the inhibitory action of pemigatinib.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Foundation Medicine and Relay Therapeutics Collaborate to Develop FoundationOne®CDx as a Companion Diagnostic for Relay’s Investigational FGFR2 Inhibitor, RLY-4008 [businesswire.com]
- 4. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 5. Progression-Free Survival in Patients With Cholangiocarcinoma With or Without FGF/FGFR Alterations: A FIGHT-202 Post Hoc Analysis of Prior Systemic Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
INCB054329: A Comparative Analysis of its Cross-Reactivity Profile Against Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of INCB054329, a potent and structurally distinct inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The following sections detail its selectivity against various bromodomains, supported by quantitative data and experimental methodologies.
Introduction to INCB054329
INCB054329 is a small molecule inhibitor that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial regulators of gene transcription.[1][2] These proteins act as epigenetic "readers" by recognizing acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci. By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, INCB054329 disrupts these interactions, leading to the suppression of target gene expression, including key oncogenes like c-MYC.[2][3] This mechanism of action has positioned INCB054329 and other BET inhibitors as promising therapeutic agents in various malignancies.[3]
Selectivity Profile of INCB054329
The efficacy and safety of a targeted inhibitor are critically dependent on its selectivity. INCB054329 has been characterized as a highly selective inhibitor of the BET family of bromodomains.
Quantitative Analysis of BET Bromodomain Inhibition
Biochemical binding assays have been employed to determine the half-maximal inhibitory concentration (IC50) of INCB054329 against the individual bromodomains (BD1 and BD2) of the four BET family members. The results demonstrate potent inhibition across all eight BET bromodomains, with IC50 values in the low nanomolar range.
| Bromodomain | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
| Data sourced from publicly available information. |
Cross-Reactivity Against Non-BET Bromodomains
To assess its broader selectivity, INCB054329 was screened against a panel of 16 non-BET bromodomains. At a concentration of 3 µM, INCB054329 showed no significant inhibitory activity against any of these non-BET bromodomains. This high degree of selectivity minimizes the potential for off-target effects, a crucial attribute for a therapeutic candidate. The specific panel of the 16 non-BET bromodomains is not publicly disclosed in the available literature.
Experimental Protocols
The determination of the inhibitory activity of INCB054329 against various bromodomains is typically performed using in vitro biochemical assays. While the specific proprietary protocol for INCB054329 is not detailed in the public domain, a generalized protocol for a competitive binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen assay, is described below. These methods are industry-standard for quantifying inhibitor potency against bromodomains.
Generalized Protocol for Bromodomain Inhibitor Screening (TR-FRET Assay)
1. Principle: This assay measures the ability of a test compound (INCB054329) to displace a fluorescently labeled ligand from the bromodomain binding pocket. The binding of the ligand to the bromodomain brings a donor and an acceptor fluorophore into close proximity, resulting in a FRET signal. Inhibition of this interaction by the compound leads to a decrease in the FRET signal.
2. Reagents and Materials:
-
Recombinant bromodomain protein (e.g., His-tagged BRD4-BD1)
-
Biotinylated histone peptide containing an acetylated lysine (ligand)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or Alexa Fluor 647)
-
Test compound (INCB054329) at various concentrations
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
384-well microplates
3. Procedure:
-
Prepare serial dilutions of INCB054329 in assay buffer.
-
Add a fixed concentration of the recombinant bromodomain protein and the Europium-labeled anti-His antibody to the wells of the microplate.
-
Add the diluted INCB054329 or vehicle control (DMSO) to the respective wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add a mixture of the biotinylated histone peptide and the streptavidin-conjugated acceptor fluorophore to all wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further illustrate the context of INCB054329's activity and the methods used for its characterization, the following diagrams are provided.
References
A Comparative Guide to the Pharmacokinetic Profiles of BET Inhibitors: INCB054329 Racemate in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) profile of INCB054329 Racemate against other prominent BET (Bromodomain and Extra-Terminal) inhibitors: OTX015 (Birabresib), CPI-0610 (Pelabresib), and ABBV-075 (Mivebresib). The information is compiled from preclinical and clinical trial data to assist researchers in understanding the distinct characteristics of these molecules.
Executive Summary
BET inhibitors are a promising class of epigenetic modulators with therapeutic potential in oncology and inflammation. Their pharmacokinetic properties, however, vary significantly, influencing dosing schedules, efficacy, and safety profiles. This compound is characterized by a notably short terminal elimination half-life and high interpatient variability. In contrast, compounds like CPI-0610 and ABBV-075 exhibit longer half-lives, supporting less frequent dosing. This guide presents a detailed breakdown of key pharmacokinetic parameters to facilitate a direct comparison.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and other selected BET inhibitors. Data has been extracted from various clinical studies and is presented to enable a clear, comparative analysis.
| Parameter | This compound | OTX015 (Birabresib) | CPI-0610 (Pelabresib) | ABBV-075 (Mivebresib) |
| Terminal Elimination Half-life (t½) | ~2.24 hours[1][2][3] | ~5.7 hours[4] | ~15-16 hours[5] | ~16.4 hours |
| Time to Maximum Concentration (Tmax) | Not explicitly reported | 1 - 4 hours | ~2.9 hours | 3 hours (median) |
| Key Characteristics | High interpatient variability in oral clearance | Dose-proportional exposure. | Suitable for once-daily dosing. | Steady state achieved on Cycle 1 Day 8. |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were primarily determined through analyses of plasma samples from patients enrolled in clinical trials. The general methodology employed across these studies is outlined below.
General Pharmacokinetic Analysis Workflow
-
Sample Collection: Whole blood samples are collected from patients at predetermined time points before and after drug administration. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are typically prepared for analysis using either solid-phase extraction or protein precipitation to remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision during analysis.
-
Analytical Method: The concentration of the BET inhibitor in the plasma samples is quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations.
-
Pharmacokinetic Parameter Calculation: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Caption: A generalized workflow for a typical pharmacokinetic study.
Mechanism of Action: BET Inhibitor Signaling Pathway
BET inhibitors exert their therapeutic effects by disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones on chromatin. This prevents the recruitment of transcriptional machinery to the promoters and enhancers of key oncogenes and inflammatory genes, leading to their downregulation. A simplified representation of this signaling pathway is provided below.
Caption: Mechanism of action of BET inhibitors on gene transcription.
Conclusion
The pharmacokinetic profiles of BET inhibitors are diverse, with this compound exhibiting a short half-life and high variability, which may necessitate more frequent dosing or personalized therapeutic strategies. In contrast, other BETis like CPI-0610 and ABBV-075 have longer half-lives, potentially offering a more convenient dosing regimen. The choice of a BET inhibitor for a specific therapeutic application will likely depend on a careful consideration of its unique pharmacokinetic and pharmacodynamic properties in the context of the disease being treated. This guide provides a foundational comparison to aid in these critical research and development decisions.
References
- 1. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of INCB054329 in JQ1-Resistant Cell Lines: A Comparative Analysis
A comprehensive review of available scientific literature reveals a critical knowledge gap regarding the efficacy of the BET inhibitor INCB054329 specifically within cancer cell lines that have developed resistance to the prototypical BET inhibitor, JQ1. While extensive research has elucidated the mechanisms of action for both INCB054329 and JQ1, and separately, the pathways driving JQ1 resistance, direct comparative studies evaluating INCB054329's ability to overcome this resistance are not publicly available.
This guide synthesizes the existing preclinical data on INCB054329 and the known mechanisms of JQ1 resistance to provide a theoretical framework for researchers, scientists, and drug development professionals. The absence of direct experimental evidence necessitates a cautious interpretation of the potential for INCB054329 to be effective in JQ1-resistant settings.
Understanding INCB054329 and JQ1: A Shared Mechanism of Action
Both INCB054329 and JQ1 are potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histone tails and other proteins to regulate gene expression. By competitively binding to the acetyl-lysine binding pockets of BET proteins, both INCB054329 and JQ1 disrupt their ability to recruit transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably MYC. This inhibition of critical cancer-driving genes results in cell cycle arrest and apoptosis in various cancer models.
The Challenge of JQ1 Resistance
The development of resistance to JQ1 is a significant clinical challenge. Multiple mechanisms have been identified through which cancer cells can evade the cytotoxic effects of this BET inhibitor. Understanding these resistance pathways is crucial for developing next-generation therapies that can either prevent or overcome this acquired insensitivity.
Key Mechanisms of JQ1 Resistance:
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump JQ1 out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.
-
Target Alterations: While less common, mutations in the bromodomains of BET proteins could potentially alter the binding affinity of JQ1, rendering it less effective.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of MYC and other BET-dependent genes. This can include the upregulation of other oncogenic drivers or the activation of pro-survival pathways.
-
Epigenetic Reprogramming: Alterations in the epigenetic landscape of cancer cells can lead to changes in gene expression that promote survival in the presence of JQ1.
INCB054329 in the Context of JQ1 Resistance: A Theoretical Perspective
In the absence of direct experimental data, the potential efficacy of INCB054329 in JQ1-resistant cell lines can only be hypothesized based on its distinct chemical structure and preclinical profile.
Table 1: Preclinical Characteristics of INCB054329
| Feature | Description |
| Target Profile | Potent inhibitor of BRD2, BRD3, and BRD4. |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pockets of BET bromodomains. |
| Reported Activity | Demonstrates anti-proliferative and pro-apoptotic effects in a range of hematologic and solid tumor models. |
| Clinical Development | Has undergone Phase 1/2 clinical trials for advanced malignancies. |
It is important to reiterate that no studies have been found that report the testing of INCB054329 in cell lines with acquired resistance to JQ1. Therefore, it is unknown whether INCB054329 could be a viable second-line therapy in patients who have developed resistance to JQ1 or other BET inhibitors.
Future Directions and the Need for Direct Comparative Studies
To address this critical gap in knowledge, dedicated preclinical studies are urgently needed. These studies should aim to:
-
Develop and characterize JQ1-resistant cancer cell lines from various tumor types.
-
Directly compare the in vitro and in vivo efficacy of INCB054329 in these JQ1-resistant models against JQ1 and other novel BET inhibitors.
-
Investigate the molecular mechanisms by which INCB054329 might overcome JQ1 resistance, if such an effect is observed. This would involve analyzing changes in gene expression, protein levels, and signaling pathway activation.
Experimental Protocols: A Blueprint for Future Research
The following are proposed methodologies for key experiments to investigate the efficacy of INCB054329 in JQ1-resistant cell lines.
Generation of JQ1-Resistant Cell Lines
-
Cell Culture: Culture cancer cell lines of interest (e.g., triple-negative breast cancer, acute myeloid leukemia) in standard growth medium.
-
Dose Escalation: Gradually expose the cells to increasing concentrations of JQ1 over a prolonged period (several months).
-
Selection of Resistant Clones: Isolate and expand individual clones that demonstrate sustained proliferation in the presence of high concentrations of JQ1.
-
Confirmation of Resistance: Validate the resistance phenotype by comparing the IC50 values of the resistant clones to the parental cell line using cell viability assays (e.g., MTS or CellTiter-Glo).
Comparative Efficacy Studies
-
Cell Viability Assays: Treat both parental and JQ1-resistant cell lines with a range of concentrations of INCB054329, JQ1, and other relevant BET inhibitors. Determine the IC50 values for each compound in each cell line.
-
Apoptosis Assays: Assess the induction of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or western blotting for cleaved caspase-3 and PARP.
-
Cell Cycle Analysis: Analyze the effect of the inhibitors on cell cycle distribution using propidium iodide staining and flow cytometry.
-
In Vivo Xenograft Models: Implant parental and JQ1-resistant tumor cells into immunocompromised mice. Once tumors are established, treat the mice with vehicle, JQ1, or INCB054329 and monitor tumor growth and overall survival.
Visualizing the Scientific Void
The following diagrams illustrate the current state of knowledge and the critical missing link in the research landscape.
Caption: The relationship between JQ1, its mechanism, and resistance is established, as is the mechanism of INCB054329. However, the efficacy of INCB054329 in the context of JQ1 resistance remains a critical unknown.
Caption: A proposed workflow outlining the necessary experimental steps to determine the efficacy of INCB054329 in JQ1-resistant cancer cell lines.
Navigating the Epigenetic Landscape: A Comparative Guide to INCB054329 and its Potential Synergies
For researchers, scientists, and drug development professionals, understanding the combinatorial potential of targeted therapies is paramount. This guide explores the synergistic effects of the bromodomain and extra-terminal (BET) inhibitor, INCB054329, with other epigenetic modifiers. While direct preclinical studies detailing the synergistic effects of INCB054329 with epigenetic modifiers such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors are not extensively available in the public domain, this guide will establish a framework for comparison by examining the well-documented synergies between the broader class of BET inhibitors and other epigenetic regulators. This approach will provide valuable insights into the potential combinatorial strategies for INCB054329.
INCB054329 is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial "readers" of the epigenetic code. By binding to acetylated histones, BET proteins play a pivotal role in the transcriptional regulation of key oncogenes, including c-MYC. Disruption of this interaction by INCB054329 leads to the downregulation of these oncogenic drivers, resulting in cell cycle arrest and apoptosis in various cancer models.
The rationale for combining BET inhibitors with other epigenetic modifiers stems from the intricate and often redundant nature of epigenetic regulation. Cancer cells can develop resistance to single-agent epigenetic therapies by activating compensatory signaling pathways. By simultaneously targeting different components of the epigenetic machinery, such as "readers" (BET inhibitors), "erasers" (HDAC inhibitors), and "writers" or "maintainers" (DNMT inhibitors), it is possible to achieve synergistic anti-tumor activity and overcome resistance.
Synergistic Potential with HDAC Inhibitors: A Mechanistic Overview
While specific data for INCB054329 is limited, the combination of BET inhibitors with HDAC inhibitors has shown significant promise in preclinical studies across various cancer types. HDAC inhibitors increase histone acetylation, creating a state of transcriptional activation. In concert with BET inhibitors that block the "reading" of these acetylation marks at specific oncogenic loci, this combination can lead to a more profound and sustained anti-tumor response.
dot
Independent Validation of INCB054329: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bromodomain and extra-terminal (BET) inhibitor INCB054329 with other notable BET inhibitors. The information is based on published preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and affected signaling pathways.
INCB054329 is a potent small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are key epigenetic regulators of gene transcription.[1] Inhibition of these proteins can suppress the expression of oncogenes, such as c-MYC, making BET inhibitors a promising class of anti-cancer agents.[2][3] This guide will compare INCB054329 primarily with the well-characterized research compound JQ1 and other clinical-stage BET inhibitors where comparative data is available.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of INCB054329 and other BET inhibitors based on published data. Direct head-to-head comparisons are prioritized where available.
Table 1: In Vitro Potency of BET Inhibitors
| Compound | Target | Assay Type | Cell Line(s) | IC50/GI50 (nM) | Reference(s) |
| INCB054329 | Pan-BET | Bromodomain Binding | N/A | BRD2-BD1: 44, BRD2-BD2: 5, BRD3-BD1: 9, BRD3-BD2: 1, BRD4-BD1: 28, BRD4-BD2: 3, BRDT-BD1: 119, BRDT-BD2: 63 | [1] |
| Growth Inhibition | Cell Viability | Hematologic Cancer Panel | Median GI50: 152 (range 26-5000) | [4] | |
| JQ1 | Pan-BET | N/A | Various | Varies by cell line | |
| OTX015/MK-8628 | Pan-BET (BRD2, BRD3, BRD4) | Growth Inhibition | Malignant Pleural Mesothelioma | Significant delay in cell growth | |
| GSK525762 (Molibresib) | Pan-BET | Growth Inhibition | NHL cell lines | Growth inhibition observed |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Reference(s) |
| INCB054329 | Multiple Myeloma (MM1.S xenograft) | Oral administration | Inhibition of tumor growth correlated with c-MYC reduction. | |
| Ovarian Cancer (SKOV-3 xenograft) | In combination with olaparib | Co-operatively inhibited tumor growth. | ||
| Diffuse Large B-cell Lymphoma (Pfeiffer & WILL-2 xenografts) | Oral administration | Inhibited tumor growth as a single agent and enhanced efficacy of bendamustine. | ||
| JQ1 | Pancreatic Ductal Adenocarcinoma (Patient-derived xenografts) | 50 mg/kg daily | Inhibited the growth of all five tumorgraft models. | |
| Childhood Sarcoma (Rhabdomyosarcoma & Ewing sarcoma xenografts) | N/A | Significant inhibition of tumor growth, reduced tumor vascularization. | ||
| Anaplastic Thyroid Cancer (Mouse model) | 50 mg/kg body weight/day | Markedly inhibited thyroid tumor growth and prolonged survival. | ||
| OTX015/MK-8628 | Malignant Pleural Mesothelioma (Patient-derived xenografts) | N/A | Caused a significant delay in tumor growth. |
Table 3: Clinical Trial Overview of Selected BET Inhibitors
| Compound | Phase | Cancers Studied | Key Adverse Events | Reference(s) |
| INCB054329 | Phase 1/2 | Advanced Malignancies (Solid tumors and lymphoma) | Thrombocytopenia, nausea, fatigue, decreased appetite. | |
| OTX015/MK-8628 | Phase 1/2 | Hematologic malignancies, solid tumors | Thrombocytopenia, gastrointestinal toxicities. | |
| GSK525762 (Molibresib) | Phase 1/2 | Non-Hodgkin's Lymphoma, NUT Carcinoma, other solid tumors | Thrombocytopenia, diarrhea, reduced ejection fraction. |
Signaling Pathways and Mechanisms of Action
BET inhibitors, including INCB054329, function by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This disrupts the formation of transcriptional complexes at super-enhancers, leading to the downregulation of key oncogenes and cell cycle regulators.
Caption: Mechanism of Action of BET Inhibitors.
A key downstream target of BET inhibitors is the MYC oncogene. By suppressing MYC transcription, BET inhibitors can induce cell cycle arrest and apoptosis in various cancer models.
Furthermore, studies have shown that INCB054329 can modulate other signaling pathways. In multiple myeloma, it has been shown to suppress the IL-6/JAK/STAT pathway. In ovarian cancer, INCB054329 reduces the expression of proteins involved in homologous recombination (HR) DNA repair, such as BRCA1 and RAD51, thereby sensitizing cancer cells to PARP inhibitors.
Caption: Signaling Pathways Modulated by INCB054329.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables.
Bromodomain Binding Assay (for INCB054329)
-
Principle: To determine the potency of INCB054329 in inhibiting the binding of BET bromodomains to an acetylated histone peptide.
-
Method: An AlphaScreen assay was utilized. This is a bead-based assay where the binding of a biotinylated histone H4 peptide to a GST-tagged bromodomain brings donor and acceptor beads into proximity, generating a chemiluminescent signal. The ability of INCB054329 to inhibit this signal is measured.
-
Reference:
Cell Viability and Growth Inhibition Assays
-
Principle: To assess the effect of BET inhibitors on the proliferation of cancer cell lines.
-
Method: Sulforhodamine B (SRB) or alamarBlue assays were commonly used. Cells were seeded in 96-well plates and treated with varying concentrations of the inhibitor for a specified period (e.g., 72 hours). The SRB assay measures cell protein content, while the alamarBlue assay measures metabolic activity, both of which are indicative of cell number. GI50 values (the concentration required to inhibit cell growth by 50%) were then calculated.
-
Reference(s):
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of BET inhibitors in a living organism.
-
Method: Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. The BET inhibitor (e.g., INCB054329, JQ1) was administered orally or via intraperitoneal injection at a specified dose and schedule. Tumor volume was measured regularly using calipers. At the end of the study, tumors were often excised for pharmacodynamic analysis (e.g., Western blotting for c-MYC).
-
Reference(s):
Western Blotting
-
Principle: To detect and quantify the expression of specific proteins in cell or tumor lysates.
-
Method: Proteins were extracted from cells or tumor tissue, separated by size using SDS-PAGE, and transferred to a membrane. The membrane was then incubated with primary antibodies specific to the proteins of interest (e.g., c-MYC, BRCA1, RAD51, cleaved PARP). A secondary antibody conjugated to an enzyme was then used to detect the primary antibody, and the signal was visualized using a chemiluminescent substrate.
-
Reference(s):
Caption: General Experimental Workflow for BET Inhibitor Evaluation.
Conclusion
INCB054329 is a potent BET inhibitor with demonstrated preclinical activity in various hematologic and solid tumor models, both as a single agent and in combination therapies. Its mechanism of action is consistent with other pan-BET inhibitors, primarily through the suppression of c-MYC and other key oncogenic transcription programs. Clinical data, while early, suggest a manageable safety profile with on-target toxicities such as thrombocytopenia being common for this class of drugs.
Direct comparative studies with other clinical-stage BET inhibitors are limited in the public domain. However, the available data suggest that INCB054329's potency and efficacy are comparable to other well-studied BET inhibitors like JQ1 and those that have entered clinical trials. The true differentiation between these agents will likely emerge from more extensive clinical data, including efficacy in specific patient populations and long-term safety profiles. The rationale for combining INCB054329 with other targeted therapies, such as PARP inhibitors and JAK inhibitors, is strong based on its demonstrated ability to modulate relevant signaling pathways. Further research and clinical validation are necessary to fully define the therapeutic potential of INCB054329 in the landscape of cancer epigenetics.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for INCB054329 Racemate
For Research Use Only. Not for human use.
This document provides a comprehensive guide for the safe handling and disposal of INCB054329 Racemate, a BET protein inhibitor intended for laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a novel small molecule inhibitor, it is imperative to treat this compound as a hazardous chemical. This guide is based on established best practices for handling such compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier. The following are general but essential personal protective equipment (PPE) guidelines:
-
Eye Protection: Always wear safety goggles with side shields.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a suitable respirator should be worn.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust when handling the solid form.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step protocol should be followed diligently.
-
Waste Identification and Classification : Treat all forms of this compound waste (solid, liquid, and contaminated materials) as hazardous chemical waste.
-
Waste Segregation and Collection :
-
Solid Waste :
-
Collect all solid waste contaminated with this compound, such as pipette tips, tubes, gloves, and weighing papers, in a designated hazardous waste container lined with a clear plastic bag.[1]
-
Do not mix with non-hazardous trash or biohazardous waste.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound, including unused stock solutions and working solutions, in a dedicated, leak-proof, and chemically compatible container.[2]
-
The original container, if in good condition, can be used for waste collection.[1][3]
-
Do not mix with other incompatible waste streams. It is best practice to have a dedicated waste container for each type of chemical waste.[3]
-
Aqueous solutions should not be disposed of down the drain.
-
-
-
Container Management :
-
Labeling : All hazardous waste containers must be clearly labeled with the full chemical name "this compound" and the words "Hazardous Waste".
-
Storage :
-
Keep waste containers securely capped at all times, except when adding waste.
-
Store waste containers in a designated and secure area away from general laboratory traffic. This area should be well-ventilated.
-
Use secondary containment for all liquid waste containers to prevent spills from reaching drains.
-
-
-
Disposal Procedure :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.
-
-
Empty Container Disposal :
-
A chemical container is generally considered "empty" when all contents have been removed by normal means and no more than a minimal residue remains.
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste.
-
After thorough rinsing, the original label must be defaced or removed before the container can be disposed of as non-hazardous waste, in accordance with your institution's guidelines.
-
Quantitative Data for Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Storage Temperature | Ambient temperature in a designated chemical waste storage area | To prevent degradation or reaction of the waste material. |
| Liquid Waste Container Fill Limit | Do not fill beyond 90% capacity or to the shoulder of the container | To allow for expansion of contents and prevent spills during transport. |
| Maximum Laboratory Waste Accumulation | Typically no more than 10-25 gallons of total chemical waste | To minimize risk and ensure timely disposal. |
| Empty Container Rinsate | The first rinse must be collected as hazardous waste. For highly toxic chemicals, the first three rinses are often required. | To ensure that residual hazardous material is properly disposed of. |
Experimental Protocols
While specific experimental protocols involving this compound are beyond the scope of this disposal guide, it is critical that any such protocol includes a detailed waste management plan as an integral component. All solutions and contaminated materials generated during the experiment must be disposed of following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
